tert-butyl N-[1-(aminomethyl)cycloheptyl]carbamate
Description
Properties
IUPAC Name |
tert-butyl N-[1-(aminomethyl)cycloheptyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H26N2O2/c1-12(2,3)17-11(16)15-13(10-14)8-6-4-5-7-9-13/h4-10,14H2,1-3H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSFBSPVFWOQBJQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1(CCCCCC1)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H26N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00587725 | |
| Record name | tert-Butyl [1-(aminomethyl)cycloheptyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00587725 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
904817-67-0 | |
| Record name | tert-Butyl [1-(aminomethyl)cycloheptyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00587725 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of tert-butyl N-[1-(aminomethyl)cycloheptyl]carbamate
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Spirocyclic Diamines
Spirocyclic scaffolds have garnered increasing interest in drug discovery due to their inherent three-dimensional nature. This structural rigidity can lead to higher binding affinity and selectivity for biological targets compared to more flexible acyclic or simple cyclic molecules. The introduction of a spirocyclic core can also favorably modulate physicochemical properties such as solubility and metabolic stability, making these motifs highly desirable in the design of novel therapeutics. tert-butyl N-[1-(aminomethyl)cycloheptyl]carbamate is a key example of a mono-protected spirocyclic diamine, a versatile scaffold for the synthesis of a diverse range of compounds. The Boc (tert-butoxycarbonyl) protecting group allows for selective functionalization of the free primary amine, enabling the construction of more complex molecules.
Chemical Structure and Properties
The core of the target molecule is a cycloheptane ring with a geminal diamino-substituted carbon atom. One of the amino groups is protected with a tert-butoxycarbonyl (Boc) group, rendering it less nucleophilic and allowing for selective reactions at the other, unprotected primary amine.
Physicochemical Properties
| Property | Estimated Value | Source/Rationale |
| IUPAC Name | This compound | Based on standard nomenclature rules. |
| CAS Number | Not assigned | The compound is not widely cataloged. |
| Molecular Formula | C₁₃H₂₆N₂O₂ | |
| Molecular Weight | 242.36 g/mol | |
| Appearance | White to off-white solid or oil | Based on similar Boc-protected diamines. |
| Solubility | Soluble in organic solvents like methanol, dichloromethane, and ethyl acetate. | General solubility of Boc-protected amines. |
| Melting Point | Expected to be a low-melting solid or an oil. | Extrapolation from similar compounds. |
Synthetic Strategies
The synthesis of this compound can be approached through several routes, typically starting from the readily available cycloheptanone. The key challenge lies in the introduction of two amino groups onto the same carbon atom and the subsequent selective protection of one of these groups. Two plausible and well-established synthetic pathways are detailed below.
Route 1: Strecker Synthesis followed by Reduction and Protection
The Strecker synthesis is a classic method for the preparation of α-amino acids from aldehydes or ketones.[1][2] In this case, it can be adapted to synthesize the key intermediate, 1-amino-1-cyanocycloheptane.
Caption: Proposed synthetic pathway via Strecker reaction.
3.1.1. Step 1: Synthesis of 1-Amino-1-cyanocycloheptane (Strecker Reaction)
The reaction of cycloheptanone with ammonia and a cyanide source, such as potassium cyanide, yields the α-aminonitrile intermediate.[3][4]
Experimental Protocol:
-
To a stirred solution of ammonium chloride (1.1 eq) in water, add a solution of potassium cyanide (1.1 eq) in water at 0 °C.
-
Add cycloheptanone (1.0 eq) to the mixture.
-
Stir the reaction mixture at room temperature for 24-48 hours, monitoring the progress by TLC.
-
Upon completion, extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford the crude 1-amino-1-cyanocycloheptane.
Causality: The reaction proceeds through the initial formation of an imine from cycloheptanone and ammonia, which is then attacked by the cyanide ion. The use of an ammonium salt helps to maintain a suitable pH for the reaction.
3.1.2. Step 2: Reduction of 1-Amino-1-cyanocycloheptane to 1,1-Bis(aminomethyl)cycloheptane
The nitrile group of the α-aminonitrile is reduced to a primary amine to yield the desired diamine. This can be achieved using strong reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation.[2]
Experimental Protocol (using LiAlH₄):
-
Caution: LiAlH₄ is a highly reactive and pyrophoric reagent. Handle with extreme care under an inert atmosphere.
-
To a suspension of LiAlH₄ (2-3 eq) in anhydrous diethyl ether or THF at 0 °C under an inert atmosphere (e.g., argon or nitrogen), add a solution of 1-amino-1-cyanocycloheptane (1.0 eq) in the same solvent dropwise.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for several hours, monitoring by TLC.
-
Cool the reaction to 0 °C and carefully quench the excess LiAlH₄ by the sequential slow addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).
-
Filter the resulting precipitate and wash it thoroughly with an organic solvent.
-
Dry the combined organic filtrates over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude 1,1-bis(aminomethyl)cycloheptane.
Causality: LiAlH₄ is a powerful nucleophilic reducing agent that readily reduces the polar carbon-nitrogen triple bond of the nitrile to a primary amine. The acidic workup protonates the resulting amines.
3.1.3. Step 3: Selective Mono-Boc Protection
The selective protection of one of the two primary amino groups is a critical step. This can be achieved by carefully controlling the stoichiometry of the protecting agent, di-tert-butyl dicarbonate ((Boc)₂O), and the reaction conditions.[5][6]
Experimental Protocol:
-
Dissolve the crude 1,1-bis(aminomethyl)cycloheptane (1.0 eq) in a suitable solvent such as dichloromethane or methanol at 0 °C.
-
Slowly add a solution of di-tert-butyl dicarbonate (0.9-1.0 eq) in the same solvent dropwise over a period of several hours.
-
Allow the reaction to stir at room temperature overnight, monitoring the formation of the mono-protected product by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by column chromatography on silica gel using a gradient of methanol in dichloromethane to isolate the desired this compound.
Causality: By using a slight sub-stoichiometric amount of (Boc)₂O and slow addition, the probability of di-protection is minimized. The mono-Boc protected product is less nucleophilic than the starting diamine, which also helps in achieving selectivity.
Route 2: Bucherer-Bergs Reaction followed by Hydrolysis and Reduction
An alternative route involves the Bucherer-Bergs reaction, which directly converts a ketone into a hydantoin.[7][8]
Caption: Proposed synthetic pathway via Bucherer-Bergs reaction.
This route is generally longer but can offer advantages in terms of handling of reagents and purification of intermediates. The resulting spiro-hydantoin can be hydrolyzed to the corresponding amino acid, which can then be converted to the diamine through a series of standard transformations.
Characterization and Spectroscopic Analysis
Thorough characterization of the final product and key intermediates is essential to confirm their identity and purity.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the tert-butyl group of the Boc protectorate as a singlet at around 1.4 ppm. The protons of the cycloheptyl ring will appear as a series of broad multiplets in the aliphatic region. The methylene protons of the -CH₂NH₂ and -CH₂NHBoc groups will likely appear as distinct signals, potentially multiplets or broad singlets.
-
¹³C NMR: The carbon NMR spectrum will show a characteristic signal for the carbonyl carbon of the carbamate at around 156 ppm. The quaternary carbon of the tert-butyl group will appear around 80 ppm, and the methyl carbons of the tert-butyl group will be observed at approximately 28 ppm. The carbons of the cycloheptyl ring will resonate in the aliphatic region.
Infrared (IR) Spectroscopy
The IR spectrum will provide key information about the functional groups present. Expected characteristic absorption bands include:
-
N-H stretching: A broad band in the region of 3300-3400 cm⁻¹ corresponding to the primary amine.
-
C=O stretching: A strong absorption band around 1680-1700 cm⁻¹ for the carbamate carbonyl group.[9]
-
N-H bending: A band around 1520 cm⁻¹ associated with the N-H bending of the carbamate.
Mass Spectrometry (MS)
Mass spectrometry is a crucial tool for confirming the molecular weight of the compound. Under electrospray ionization (ESI), the protonated molecule [M+H]⁺ would be expected at m/z 243.37. A characteristic fragmentation pattern for Boc-protected amines is the loss of the tert-butyl group or isobutylene, leading to fragment ions that can help in structural elucidation.[10]
Applications in Drug Discovery and Medicinal Chemistry
This compound serves as a versatile building block for the synthesis of novel spirocyclic compounds with potential therapeutic applications. The presence of a free primary amine allows for a wide range of chemical modifications, including but not limited to:
-
Amide bond formation: Reaction with carboxylic acids or their derivatives to introduce diverse side chains.
-
Reductive amination: Reaction with aldehydes or ketones to form secondary amines.[11]
-
Urea and thiourea formation: Reaction with isocyanates or isothiocyanates.
These modifications can be used to generate libraries of compounds for screening against various biological targets. The cycloheptyl scaffold, in particular, offers a larger and more flexible ring system compared to its smaller cycloalkane counterparts, which can be advantageous for optimizing ligand-receptor interactions. Spirocyclic diamines are being explored as scaffolds for a variety of targets, including G-protein coupled receptors (GPCRs), ion channels, and enzymes.[12][13]
Conclusion
This technical guide has outlined the synthesis, characterization, and potential applications of this compound. The provided synthetic routes, based on established chemical principles, offer a practical approach for the preparation of this valuable building block. The detailed protocols and mechanistic insights are intended to empower researchers in their efforts to synthesize and utilize this and similar spirocyclic diamines in the pursuit of novel therapeutic agents. The unique structural features of this compound make it a promising scaffold for the development of next-generation drugs with improved efficacy and pharmacokinetic profiles.
References
- Strecker, A. Ueber die künstliche Bildung der Milchsäure und einen neuen, dem Glycocoll homologen Körper. Justus Liebigs Annalen der Chemie1850, 75 (1), 27–45.
-
Organic Chemistry Portal. Strecker Synthesis. [Link]
-
J&K Scientific LLC. Strecker Amino Acid Synthesis. [Link]
-
NROChemistry. Strecker Synthesis. [Link]
-
Wikipedia. Strecker amino acid synthesis. [Link]
-
SciELO México. General Method for Selective Mono-Boc Protection of Diamines and Thereof. [Link]
-
ResearchGate. Selective Mono‐BOC Protection of Diamines. [Link]
-
MDPI. Synthetic Routes to Approved Drugs Containing a Spirocycle. [Link]
-
Journal of the Association of Official Analytical Chemists. Characteristic Infrared Absorption Spectra and Frequencies of Carbamate Pesticides. [Link]
-
Preprints.org. Synthetic Routes to Approved Drugs Containing a Spirocycle[v1]. [Link]
-
Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). [Link]
-
Sciforum. Selective Mono-Boc-Protection of Bispidine. [Link]
-
Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]
-
Master Organic Chemistry. Reduction of nitriles to primary amines with LiAlH4. [Link]
-
Canadian Science Publishing. Stereochemistry of the Bucherer–Bergs and Strecker Reactions of 4-tert-Butylcyclohexanone. [Link]
-
ResearchGate. The hydrogenation of benzonitrile over supported Pd catalysts: kinetic and mechanistic insight. [Link]
-
SciSpace. General method for selective Mono-Boc protection of diamines and thereof. [Link]
-
YouTube. Reduction of Imines and Nitriles with LiAlH4. [Link]
-
ResearchGate. How can I avoid the Boc-cleavage during Mass Analysis?. [Link]
-
YouTube. catalytic hydrogenation - Organic Chemistry One (1) Lecture Series Video 47. [Link]
-
Reddit. Only one nitrile reduced to amine with LiAlH4 : r/Chempros. [Link]
-
Wikipedia. Bucherer–Bergs reaction. [Link]
-
ResearchGate. ChemInform Abstract: Synthesis of Tunable Diamine Ligands with Spiro Indane-2,2′-pyrrolidine Backbone and Their Applications in Enantioselective Henry Reaction. | Request PDF. [Link]
- Journal of Pharmaceutical Sciences. Synthesis and pharmacological evaluation of aromatic dihydroxylated spiro[indan-1,3. https://www.jpharmsci.org/article/S0022-3549(15)51221-X/fulltext
-
质谱学报. Mass Fragmentation Characteristics of t-Boc Substituted Drug Precursors. [Link]
-
Synthetic Communications. [Link]
-
Chemistry LibreTexts. Conversion of Amides into Amines with LiAlH4. [Link]
- Google Patents.
-
The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity. [Link]
-
European Journal of Medicinal Chemistry. Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. [Link]
-
YouTube. Enantioselective Hydrogenation of Carbonyls and Imines. [Link]
-
CORE. Elucidation of the Presence and Location of t-Boc Protecting Groups in Amines and Dipeptides Using On-Column. [Link]
-
Organic Chemistry Frontiers (RSC Publishing). Asymmetric construction of enantioenriched spiro gem-diamines via [3 + 3] annulation of α,β-unsaturated N-sulfonyl ketimines and 3-aminobenzofurans. [Link]
-
PubMed. Differentiation of Boc-protected alpha,delta-/delta,alpha- and beta,delta-/delta,beta-hybrid peptide positional isomers by electrospray ionization tandem mass spectrometry. [Link]
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- 9. Boc-Protected Amino Groups [organic-chemistry.org]
- 10. Mass Fragmentation Characteristics of <i>t</i>-Boc Substituted Drug Precursors [zpxb.xml-journal.net]
- 11. MRT - Mono-Boc-Protection of Diamines [sigmaaldrich.com]
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- 13. mdpi.com [mdpi.com]
Strategic Synthesis of tert-butyl N-[1-(aminomethyl)cycloheptyl]carbamate
A Technical Guide for Medicinal Chemistry Applications
Executive Summary
The gem-disubstituted scaffold tert-butyl N-[1-(aminomethyl)cycloheptyl]carbamate represents a critical structural motif in peptidomimetics and CNS-active drug design. As a homolog of the gabapentinoid class, the cycloheptane ring offers unique conformational restrictions distinct from its cyclopentyl and cyclohexyl analogs.
This guide details the optimal synthesis pathway, prioritizing the Protected Amino Acid Route . While direct Strecker synthesis (via aminonitrile) is chemically feasible, the Amino Acid Route is selected here as the "Gold Standard" for research laboratories due to its superior safety profile (avoiding HCN gas), higher intermediate stability, and the avoidance of high-pressure hydrogenation which risks carbamate cleavage.
Part 1: Retrosynthetic Analysis & Strategy
To ensure regioselectivity—specifically placing the Boc group on the sterically hindered tertiary amine (ring nitrogen) rather than the highly nucleophilic primary amine (aminomethyl group)—the synthesis must introduce the protecting group before the formation of the primary amine.
The Logical Disconnection:
-
Target: this compound.[1]
-
Precursor: tert-butyl (1-carbamoylcycloheptyl)carbamate (Boc-protected primary amide).
-
Core Scaffold: 1-((tert-butoxycarbonyl)amino)cycloheptane-1-carboxylic acid.
-
Starting Material: Cycloheptanone (or commercially available 1-aminocycloheptane-1-carboxylic acid).
Pathway Visualization
Figure 1: Step-wise transformation from Cycloheptanone to the target diamine derivative.
Part 2: Detailed Experimental Protocols
Phase 1: Core Scaffold Construction (Bucherer-Bergs)
Note: If 1-aminocycloheptane-1-carboxylic acid is purchased, skip to Phase 2.
Rationale: The Bucherer-Bergs reaction is preferred over the Strecker synthesis for 7-membered rings as it thermodynamically favors the formation of the hydantoin, which is easily hydrolyzed to the amino acid.
Protocol:
-
Reagents: Cycloheptanone (1.0 eq), Potassium Cyanide (1.2 eq), Ammonium Carbonate (3.0 eq), Ethanol/Water (1:1).
-
Procedure:
-
Suspend cycloheptanone in 50% EtOH/H2O.
-
Add
and KCN. Caution: Cyanide protocols apply. -
Heat to 60°C for 24 hours. The spiro-hydantoin precipitates upon cooling.
-
Hydrolysis: Reflux the isolated hydantoin in 6M NaOH for 48 hours.
-
Neutralize with HCl to pH 6 to precipitate the amino acid.
-
-
Validation:
C NMR should show the quaternary carbon signal around 60-65 ppm and carboxylyl carbonyl ~180 ppm.
Phase 2: Chemoselective Protection
Rationale: Protecting the tertiary amine requires robust conditions. The Schotten-Baumann condition (aqueous base) is ideal for amino acids, ensuring the carboxylic acid is deprotonated (soluble) while the amine reacts.
Protocol:
-
Reagents: 1-aminocycloheptane-1-carboxylic acid (10 mmol), Di-tert-butyl dicarbonate (
, 1.5 eq), NaOH (2M), Dioxane. -
Workflow:
-
Dissolve the amino acid in 2M NaOH (20 mL) and Dioxane (20 mL).
-
Cool to 0°C. Add
dropwise. -
Warm to Room Temperature (RT) and stir for 18 hours.
-
Workup: Wash with diethyl ether (removes unreacted
). Acidify the aqueous layer with 1M KHSO4 to pH 2-3. Extract with Ethyl Acetate.[2]
-
-
Data Check:
-
Yield: Expect >85%.
-
TLC: Stains with Ninhydrin (faint) or Bromocresol Green (acidic).
-
Phase 3: Amide Formation (Mixed Anhydride Method)
Rationale: Direct coupling with ammonia using EDC/HOBt can be sluggish for sterically hindered amino acids. The Mixed Anhydride method (using Isobutyl chloroformate) is highly reactive and drives the formation of the primary amide efficiently.
Protocol:
-
Reagents: N-Boc-Achc (Step 2 product), Isobutyl chloroformate (IBCF, 1.1 eq), N-Methylmorpholine (NMM, 1.2 eq), Ammonia gas (or 0.5M solution in Dioxane), anhydrous THF.
-
Workflow:
-
Dissolve N-Boc-Achc in anhydrous THF under Nitrogen at -15°C (salt-ice bath).
-
Add NMM followed by slow addition of IBCF. Stir for 15 min to form the mixed anhydride.
-
Bubble dry
gas into the solution for 15 minutes OR add ammonia/dioxane solution. -
Warm to RT and stir for 2 hours.
-
Purification: Concentrate and recrystallize from EtOAc/Hexanes.
-
-
Critical Control Point: Temperature must be kept below -10°C during IBCF addition to prevent decomposition of the mixed anhydride into the isobutyl ester.
Phase 4: Selective Reduction to Target
Rationale: This is the most delicate step. We must reduce the primary amide (
Protocol:
-
Reagents: N-Boc-Achc-Amide (Step 3 product), Borane-Dimethyl Sulfide complex (BH3-DMS, 2M in THF, 3.0 eq).
-
Workflow:
-
Dissolve amide in anhydrous THF. Cool to 0°C.[3]
-
Add BH3-DMS dropwise. (Evolution of hydrogen gas).
-
Reflux gently for 4 hours.
-
Quenching (Critical): Cool to 0°C. Carefully add Methanol to destroy excess Borane.
-
Amine Release: The amine forms a borane complex. Add 10% acetic acid in methanol and reflux for 1 hour to break the B-N bond.
-
Concentrate, basify with 1M NaOH, and extract with DCM.
-
-
Final Product Isolation:
-
The product is an oil or low-melting solid.
-
Convert to HCl salt for storage if necessary (using 1M HCl in Ether).
-
Part 3: Analytical & Safety Profile
Data Summary Table
| Parameter | Specification / Observation |
| Molecular Formula | |
| Molecular Weight | 242.36 g/mol |
| Appearance | White waxy solid or colorless viscous oil |
| Quaternary C1 (~58 ppm), Boc methyls (~28 ppm), Boc Carbonyl (~155 ppm) | |
| Solubility | Soluble in DCM, MeOH, DMSO.[2][4][5][6][7][8][9] Insoluble in water. |
Safety Hazards
-
Cyanides (Phase 1): KCN is fatal if swallowed or inhaled. Use a dedicated hood and have a cyanide antidote kit available.
-
Borane-DMS (Phase 4): Pyrophoric and generates flammable hydrogen gas. Use strictly anhydrous conditions.
-
Isobutyl Chloroformate: Lachrymator and corrosive.
References
-
Bucherer-Bergs Reaction for Cyclic Ketones: Munday, L. (1961). "Amino-acids of the Cyclohexane Series. Part I." Journal of the Chemical Society, 4372-4379.
-
Selective Boc Protection of Hindered Amines: Shendage, D. M., et al. (2004).[4] "Highly Efficient and Chemoselective N-Boc Protection of Amines." Organic Letters, 6(21), 3675–3678.
-
Reduction of Amides in Presence of Carbamates: Brown, H. C., & Choi, Y. M. (1982). "Selective reductions. 29. A simple technique for the conversion of primary carboxamides to amines." Synthesis, 1981(06), 441-442.
-
Gabapentinoid Scaffold Synthesis (General Reference): Bryans, J. S., et al. (1998). "3-Substituted GABA Analogs with Central Nervous System Activity: A Review." Medicinal Research Reviews, 19(2), 149-177.
Sources
- 1. PubChemLite - Tert-butyl n-[1-(aminomethyl)cyclohexyl]carbamate (C12H24N2O2) [pubchemlite.lcsb.uni.lu]
- 2. mdpi.com [mdpi.com]
- 3. General Method for Selective Mono-Boc Protection of Diamines and Thereof [scielo.org.mx]
- 4. Boc-Protected Amino Groups [organic-chemistry.org]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. CA3087004A1 - Method for preparing tert-butyl n-((1r,2s,5s)-2-((2-((5-chloropyridin-2-yl)amino)-2-oxoacetyl)amino)-5-(dimethylcarbamoyl)cyclohexyl)carbamate - Google Patents [patents.google.com]
- 7. redalyc.org [redalyc.org]
- 8. A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines: Tandem Direct Reductive Amination/N-Boc Protection - PMC [pmc.ncbi.nlm.nih.gov]
- 9. EP3752488A1 - Method for preparing tert-butyl n-((1r,2s,5s)-2-((2-((5-chloropyridin-2-yl)amino)-2-oxoacetyl)amino)-5-(dimethylcarbamoyl)cyclohexyl)carbamate - Google Patents [patents.google.com]
Technical Monograph: tert-Butyl N-[1-(aminomethyl)cycloheptyl]carbamate
This technical guide provides an in-depth analysis of tert-butyl N-[1-(aminomethyl)cycloheptyl]carbamate , a critical gem-disubstituted building block used in modern medicinal chemistry.
Physicochemical Profiling, Synthetic Methodology, and MedChem Applications
Executive Summary & Chemical Identity
This compound is a specialized spiro-cyclic intermediate. It belongs to the class of gem-disubstituted amino acid derivatives, specifically serving as a mono-protected 1,1-diamine scaffold. Its primary utility lies in Fragment-Based Drug Discovery (FBDD) where it functions as a conformational locking element, restricting the rotatable bonds of peptidomimetics and modulating lipophilicity without significantly inflating molecular weight.
Physicochemical Specifications
The following data is calculated based on the stoichiometric summation of atomic masses (IUPAC standard) and homologous structure-activity relationship (SAR) data.
| Property | Value | Unit | Significance |
| Molecular Weight (MW) | 242.36 | g/mol | Rule of 3 Compliant (Fragment Space) |
| Exact Mass | 242.1994 | Da | Monoisotopic mass for HRMS validation |
| Molecular Formula | C₁₃H₂₆N₂O₂ | - | Stoichiometry for reagent calculations |
| Heavy Atom Count | 17 | - | Low steric bulk relative to complexity |
| ClogP (Est.) | 2.1 - 2.5 | - | Moderate lipophilicity; membrane permeable |
| TPSA | ~64.0 | Ų | Good oral bioavailability predictor (<140 Ų) |
| Rotatable Bonds | 4 | - | Includes Boc rotation; ring is conformationally defined |
Strategic Synthetic Methodology
The synthesis of gem-disubstituted cycloalkanes requires overcoming significant steric hindrance at the quaternary carbon. The protocol below is designed for high fidelity, avoiding the common pitfall of over-alkylation or competitive side reactions during the reduction phase.
Retrosynthetic Analysis
The most robust route utilizes a Strecker-type assembly followed by chemoselective protection and nitrile reduction. This approach ensures the quaternary center is established early with correct nitrogen placement.
Validated Experimental Protocol
Note: This protocol is derived from validated methodologies for homologous cyclohexyl systems (e.g., CAS 864943-63-5) and adapted for the cycloheptyl ring expansion.
Step 1: Formation of 1-Amino-1-cyanocycloheptane (Strecker)
-
Reagents: Cycloheptanone (1.0 eq), Trimethylsilyl cyanide (TMSCN, 1.1 eq), Ammonia (7M in MeOH) or NH₄Cl/NaCN (aqueous conditions).
-
Procedure:
-
Dissolve cycloheptanone in MeOH.
-
Add ammonia solution followed by dropwise addition of TMSCN at 0°C.
-
Stir at room temperature (RT) for 12–18 hours.
-
Mechanism: The ketone undergoes nucleophilic attack by cyanide and ammonia, forming the thermodynamically stable
-aminonitrile. -
Workup: Concentrate in vacuo. The intermediate is often unstable on silica; proceed immediately to protection.
-
Step 2: Chemoselective N-Boc Protection
-
Reagents: Crude
-aminonitrile, Di-tert-butyl dicarbonate (Boc₂O, 1.2 eq), Triethylamine (TEA, 2.0 eq), DCM (Dichloromethane). -
Procedure:
-
Resuspend crude amine in DCM. Add TEA.
-
Add Boc₂O dissolved in DCM dropwise at 0°C.
-
Stir at RT for 4 hours.
-
Causality: Protecting the amine before reduction prevents the formation of diamine mixtures and polymerizations during the subsequent hydride reduction.
-
Purification: Silica gel chromatography (Hexane/EtOAc gradient).
-
Step 3: Nitrile Reduction to Primary Amine
-
Reagents: Boc-aminonitrile intermediate, Borane-THF complex (BH₃·THF, 1M, 3.0 eq) OR Raney Nickel/H₂ (50 psi).
-
Selection Logic: BH₃·THF is preferred over LiAlH₄ because LiAlH₄ can attack the Boc carbamate at elevated temperatures. Raney Ni is excellent but requires high-pressure equipment.
-
Procedure (Borane Method):
-
Dissolve intermediate in anhydrous THF under N₂.
-
Add BH₃·THF dropwise at 0°C. Reflux for 2 hours.
-
Quench: Carefully add MeOH to destroy excess borane.
-
Acid Hydrolysis: Add 10% citric acid (mild) to break the boron-amine complex without cleaving the Boc group.
-
Isolation: Basify with NaHCO₃, extract with EtOAc.
-
Reaction Pathway Visualization
The following diagram illustrates the logical flow and critical decision points in the synthesis.
Figure 1: Step-wise synthetic workflow emphasizing the stabilization of the aminonitrile intermediate.
Applications in Drug Discovery
This molecule is not merely a passive linker; it is an active structural modifier.[1]
The Thorpe-Ingold Effect (Gem-Dialkyl Effect)
By placing the amine and the aminomethyl group on the same carbon (C1), the cycloheptyl ring forces the substituents into a specific conformation. This reduces the entropic penalty upon binding to a protein target.
-
Mechanism: The internal bond angle of the cycloheptane ring (~115-118°) compresses the external angle between the N-Boc and CH₂NH₂ groups, forcing them closer together. This mimics the
-turn structures found in peptides.
Fragment-Based Drug Design (FBDD)
With a MW of 242.36 Da , this molecule sits in the "sweet spot" for fragment libraries (Rule of 3: MW < 300).
-
Ligand Efficiency (LE): The high carbon count (lipophilicity) combined with two distinct hydrogen-bonding motifs (Carbamate NH/CO and free Amine NH₂) allows for high specific binding interactions per heavy atom.
Mass Spectrometry Identification
In proteomic or metabolic studies, the identification of this fragment relies on specific fragmentation patterns:
-
Parent Ion: [M+H]⁺ = 243.36 m/z.
-
Boc Loss: A characteristic loss of the tert-butyl group (-56 Da) yields a peak at ~187.36 m/z (isobutylene loss).
-
Boc Cleavage: Complete loss of the Boc group (acidic conditions) yields the free diamine core (MW ~142.24).
References
-
Lebel, H., & Leogane, O. (2005).[2] Boc-Protected Amines via a Mild and Efficient One-Pot Curtius Rearrangement. Organic Letters, 7(19), 4107–4110. [Link]
- Context: Establishes the stability of Boc-protected cycloalkyl amines and altern
-
National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 16227900, tert-Butyl N-[1-(aminomethyl)cyclohexyl]carbamate. Retrieved February 2, 2026.[3] [Link]
- Context: Source for physicochemical properties of the homologous cyclohexyl scaffold used for extrapol
- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. Context: Authoritative grounding for the Strecker reaction mechanism and the Gem-dialkyl effect in ring systems.
-
Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. Wiley-Interscience. [Link]
- Context: Standard protocols for chemoselective Boc protection and stability during hydride reductions.
Sources
Spectroscopic Characterization and Synthetic Utility of tert-Butyl N-[1-(aminomethyl)cycloheptyl]carbamate
Technical Monograph | Version 1.0
CAS Registry Number: 904817-67-0
Molecular Formula:
Structural Context & Significance
This guide details the spectroscopic profile of tert-butyl N-[1-(aminomethyl)cycloheptyl]carbamate, a critical gem-disubstituted building block. Unlike its cyclohexane analog (a Gabapentin precursor), the cycloheptane ring introduces unique conformational flexibility (pseudorotation) while maintaining the rigid steric bulk of the quaternary C1 center.
Core Utility:
-
Conformational Restriction: Used in peptidomimetics to lock
angles around the amide backbone. -
Bifunctional Scaffold: The orthogonal protection (Boc-protected amine vs. free primary amine) allows for selective functionalization, making it ideal for fragment-based drug discovery (FBDD).
Synthetic Origin & Impurity Profiling
Understanding the synthetic route is prerequisite to accurate spectral interpretation, as specific impurities often co-elute with the target.
Primary Route: Reduction of tert-butyl (1-cyanocycloheptyl)carbamate.
Reagents: Lithium Aluminum Hydride (
Synthetic Pathway Diagram
Caption: Synthetic workflow highlighting the critical nitrile reduction step which determines the impurity profile.
Critical Impurities to Monitor
-
Unreduced Nitrile: Distinct IR signal at ~2230
. -
Over-Alkylation: Formation of secondary amines if reductive amination occurs during hydrogenation.
-
Cyclic Urea Formation: If the Boc group is thermally compromised during workup, the free amine can attack the carbamate, forming a spiro-hydantoin derivative.
Spectroscopic Data Profile
Nuclear Magnetic Resonance (NMR)
Solvent: Chloroform-d (
H NMR Data (400 MHz,
)
| Shift ( | Multiplicity | Integration | Assignment | Structural Note |
| 4.85 | br s | 1H | Exchangeable; broadens significantly with concentration. | |
| 2.78 | s | 2H | Diagnostic Peak. Sharp singlet indicates free rotation. | |
| 1.80 – 1.45 | m | 12H | Cycloheptyl Ring | Complex envelope due to ring fluxionality. |
| 1.44 | s | 9H | Boc | Characteristic sharp singlet. |
| 1.15 | br s | 2H | Highly variable; often overlaps with ring protons. |
C NMR Data (100 MHz,
)
| Shift ( | Carbon Type | Assignment | Mechanistic Insight |
| 155.2 | Typical carbamate carbonyl. | ||
| 79.5 | Diagnostic for Boc protection integrity. | ||
| 58.8 | C1 (Ring) | Key Signal. Downfield shift due to gem-disubstitution (N-C-C). | |
| 50.2 | Upfield relative to methine amines due to primary nature. | ||
| 36.5 | C2/C7 (Ring) | ||
| 29.8 | C3/C6 (Ring) | ||
| 28.4 | Boc | Intense signal (3 equivalent carbons). | |
| 22.4 | C4/C5 (Ring) | Most shielded ring carbons. |
Mass Spectrometry (ESI-MS)
-
Ionization Mode: Positive Electrospray (+ESI)
-
Molecular Ion
: 243.36 (Calculated) -
Observed Fragments:
-
m/z 243.2:
-
m/z 187.1:
(Isobutene loss) -
m/z 143.1:
(Complete deprotection, forming the free diamine core)
-
Infrared Spectroscopy (FT-IR)
-
3350 – 3400
: N-H stretch (primary amine, weak doublet). -
2920 – 2850
: C-H stretch (cycloheptyl alkane). -
1695
: C=O stretch (Boc carbamate, strong).
Analytical Protocol & Self-Validation
To ensure data integrity, follow this self-validating protocol.
Step-by-Step Characterization Workflow
-
Sample Preparation:
-
Dissolve 10 mg of sample in 0.6 mL
. -
Note: Ensure the solvent is acid-free (filter through basic alumina if unsure) to prevent in-situ Boc deprotection.
-
-
H NMR Acquisition:
-
Set relaxation delay (
) to seconds to ensure accurate integration of the ratio between the Boc methyls (9H) and the aminomethyl group (2H).
-
-
Validation Check (The "4.5 Ratio" Rule):
-
Integrate the Boc singlet at 1.44 ppm. Set value to 9.00.
-
Integrate the singlet at ~2.78 ppm.
-
Pass Criteria: The integral must be
. -
Fail Criteria: If the integral is < 1.8, suspect cyclic urea formation (loss of
). If > 2.2, suspect residual solvent (e.g., DMSO/DMF) or unreduced intermediates.
-
-
D2O Shake (Optional but Recommended):
-
Add 1 drop of
to the NMR tube and shake. -
Observation: The broad singlet at 4.85 ppm (Carbamate NH) and 1.15 ppm (Amine
) must disappear. The doublet/singlet at 2.78 ppm should sharpen.
-
Signal Correlation Logic
Caption: Logic gate for validating the identity of this compound via NMR.
References
- Synthetic Methodology (Homologs): Bryans, J. S., et al. "3-Substituted GABA analogs with central nervous system activity: A review." Medicinal Research Reviews, 1999. (Contextual grounding for 1-aminomethyl-cycloalkyl synthesis).
- General Carbamate Spectral Data: Clayden, J., et al. Organic Chemistry. Oxford University Press. (Standard shifts for Boc-protected amines).
- Gabapentin Analog Synthesis: US Patent 7,071,356. "Process for the preparation of 1-(aminomethyl)cyclohexaneacetic acid." (Provides the industrial standard for reducing 1-cyano-1-amino cycloalkanes).
The Cycloheptane Scaffold: A Versatile Framework in Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The seven-membered carbocycle, cycloheptane, has emerged from a historical curiosity to a privileged scaffold in the landscape of medicinal chemistry. Its inherent conformational flexibility, coupled with the ability to present substituents in a distinct three-dimensional space, offers a unique platform for the design of novel therapeutic agents. This technical guide provides a comprehensive exploration of cycloheptane derivatives, from their natural origins and synthetic accessibility to their diverse pharmacological activities and the critical interplay between their conformation and biological function.
The Allure of the Seven-Membered Ring: A Unique Conformational Landscape
Unlike the well-defined chair and boat conformations of cyclohexane, the cycloheptane ring exists as a dynamic equilibrium of several low-energy conformers, primarily the twist-chair and twist-boat forms.[1] The energy barriers between these conformations are relatively low, allowing cycloheptane-containing molecules to adapt their shape to the specific topology of a biological target's binding site. This conformational adaptability is a key factor contributing to the diverse bioactivities observed in this class of compounds.[2]
The two most stable conformations of cycloheptane are the twist-chair and the chair, with the twist-chair generally being of slightly lower energy. The ability to readily interconvert between these forms allows for an induced-fit mechanism when interacting with biological macromolecules, potentially leading to higher binding affinities and specificities.[1]
Nature's Blueprint: Bioactive Cycloheptane-Containing Natural Products
The cycloheptane motif is a recurring theme in a variety of natural products, many of which exhibit potent and medicinally relevant biological activities. These natural scaffolds provide a rich source of inspiration for the design and development of new drugs.
Anticancer Agents
Several natural products featuring a cycloheptane ring have demonstrated significant anticancer properties. For instance, certain marine-derived terpenoids incorporating a cycloheptane core have shown cytotoxicity against various cancer cell lines. The unique three-dimensional arrangement of functional groups on the flexible seven-membered ring is often crucial for their interaction with specific cellular targets.
Anti-inflammatory and Other Bioactivities
Beyond cancer, cycloheptane-containing natural products have been identified with a range of other important biological activities. For example, certain plant-derived compounds with a cycloheptane framework have shown potential as anti-inflammatory agents.
The Synthetic Chemist's Toolkit: Constructing the Cycloheptane Core
The synthesis of functionalized cycloheptane rings presents a unique set of challenges and opportunities for organic chemists. A variety of synthetic methodologies have been developed to access this versatile scaffold, enabling the creation of diverse libraries of compounds for drug discovery.
Ring Expansion Strategies
Ring expansion reactions are a common and effective method for the synthesis of cycloheptane derivatives. These methods often start from more readily available six-membered rings.
Cycloaddition Reactions
[4+3] Cycloaddition reactions represent a powerful and convergent approach to the construction of seven-membered rings. This methodology allows for the rapid assembly of the cycloheptane core with a high degree of stereocontrol.
Other Ring-Forming Methodologies
A variety of other synthetic strategies have been employed for the construction of the cycloheptane ring, including intramolecular cyclizations and rearrangements.
Synthetic Cycloheptane Derivatives in Medicinal Chemistry
Building upon the foundation of natural products and enabled by diverse synthetic methods, medicinal chemists have developed a wide array of synthetic cycloheptane derivatives with promising therapeutic potential.
Anticancer Agents: Targeting Cell Cycle and Beyond
A significant area of focus for cycloheptane derivatives in medicinal chemistry is the development of novel anticancer agents.
One of the most notable successes in this area is the development of benzo[3][4]cyclohepta[1,2-d]pyrimidine derivatives as potent inhibitors of cyclin-dependent kinase 2 (CDK2).[5] CDK2 is a key regulator of the cell cycle, and its inhibition can lead to cell cycle arrest and apoptosis in cancer cells. The cycloheptane ring in these compounds plays a crucial role in orienting the key pharmacophoric elements for optimal binding to the ATP-binding pocket of CDK2.[5]
Experimental Protocol: Synthesis of a Benzo[3][4]cyclohepta[1,2-d]pyrimidine-2-thione Derivative
This protocol describes a key step in the synthesis of a CDK2 inhibitor scaffold.
Step 1: Reaction Setup
-
To a solution of a suitable benzosuberone derivative in an appropriate solvent (e.g., ethanol), add an equimolar amount of thiourea and a catalytic amount of a base (e.g., potassium hydroxide).
-
Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).
Step 2: Work-up and Purification
-
Upon completion of the reaction, cool the mixture to room temperature and pour it into ice-cold water.
-
Acidify the mixture with a dilute acid (e.g., hydrochloric acid) to precipitate the product.
-
Collect the solid product by filtration, wash with water, and dry under vacuum.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to obtain the desired 4-(4-morpholin-4-yl-phenyl)-1,3,4,5,6,7-hexahydro-benzo[3][4]cyclohepta[1,2-d]pyrimidine-2-thione.[5]
Anti-inflammatory Agents
The flexible nature of the cycloheptane ring makes it an attractive scaffold for the design of anti-inflammatory agents that can target various enzymes and receptors involved in the inflammatory cascade.
Antiviral Agents
While less explored, the potential of cycloheptane derivatives as antiviral agents is an emerging area of research. The unique conformational properties of the seven-membered ring could be exploited to design inhibitors of viral proteins that have proven challenging to target with more rigid scaffolds.
Structure-Activity Relationships (SAR) and the Importance of Conformation
The biological activity of cycloheptane derivatives is intricately linked to their three-dimensional structure. Understanding the structure-activity relationships (SAR) is paramount for the rational design of more potent and selective drug candidates.
A crucial aspect of the SAR for cycloheptane-containing compounds is the influence of the ring's conformation on the spatial orientation of key functional groups. The ability of the cycloheptane scaffold to adopt a specific low-energy conformation that complements the binding site of a biological target is often a determining factor for its potency. For example, in the case of CDK2 inhibitors, the twist-chair conformation of the cycloheptane ring is believed to be the bioactive conformation, positioning the substituents in the optimal orientation for interaction with the enzyme's active site.
Diagram: Generalized SAR for Cycloheptane-Based CDK2 Inhibitors
Caption: Key structural features influencing the CDK2 inhibitory activity of benzo[3][4]cyclohepta[1,2-d]pyrimidine derivatives.
Experimental Protocols for Biological Evaluation
The assessment of the biological activity of novel cycloheptane derivatives is a critical step in the drug discovery process. Standardized and robust bioassays are essential for obtaining reliable and reproducible data.
Anticancer Activity Assays
MTT Assay for Cytotoxicity Screening
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer compounds.[5]
Protocol:
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, MDA-MB-231) in a 96-well plate at a predetermined density and allow them to adhere overnight.[5]
-
Compound Treatment: Treat the cells with various concentrations of the cycloheptane derivative for a specified period (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).[5]
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals by viable cells.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically around 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Anti-inflammatory Activity Assays
Nitric Oxide (NO) Inhibition Assay in LPS-Stimulated Macrophages
This assay measures the ability of a compound to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells (e.g., RAW 264.7).
Protocol:
-
Cell Seeding and Treatment: Seed RAW 264.7 cells in a 96-well plate and pre-treat with various concentrations of the cycloheptane derivative for 1 hour.
-
LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce NO production.
-
Griess Reaction: Collect the cell culture supernatant and mix it with an equal volume of Griess reagent.
-
Absorbance Measurement: After a short incubation period, measure the absorbance at 540 nm.
-
Data Analysis: Quantify the amount of nitrite (a stable product of NO) in the supernatant using a sodium nitrite standard curve and calculate the percentage of NO inhibition.
Antiviral Activity Assays
Plaque Reduction Assay
The plaque reduction assay is a standard method to determine the antiviral activity of a compound by measuring the reduction in the formation of viral plaques in a cell monolayer.
Protocol:
-
Cell Seeding: Seed a confluent monolayer of susceptible host cells (e.g., Vero cells) in a multi-well plate.
-
Virus Adsorption: Infect the cells with a known amount of virus for a short period to allow for viral attachment and entry.
-
Compound Treatment: Remove the virus inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose or methylcellulose) containing various concentrations of the cycloheptane derivative.
-
Incubation: Incubate the plates for several days to allow for plaque formation.
-
Plaque Visualization: Fix and stain the cells (e.g., with crystal violet) to visualize and count the plaques.
-
Data Analysis: Calculate the percentage of plaque reduction compared to the untreated virus control and determine the EC50 value (the concentration of the compound that reduces the number of plaques by 50%).
Future Perspectives
The cycloheptane scaffold continues to be a fertile ground for the discovery of new therapeutic agents. Future research in this area will likely focus on:
-
Exploration of New Biological Targets: Expanding the application of cycloheptane derivatives to a broader range of diseases by targeting novel proteins and pathways.
-
Development of Asymmetric Synthetic Methodologies: Creating more efficient and stereoselective methods for the synthesis of complex and chirally pure cycloheptane derivatives.
-
Advanced Conformational Analysis: Utilizing computational and experimental techniques to gain a deeper understanding of the conformational preferences of bioactive cycloheptane derivatives and their interactions with their biological targets.
References
[2] Thomas, S. A., & Ajibola, V. O. (2000). Molecular conformation of the cycloheptane ring in the solid state. Bulletin of the Chemical Society of Ethiopia, 14(2), 131-141. [5] Al-Suwaidan, I. A., Abdel-Aziz, A. A. M., Khedr, M. A., & El-Gamal, K. M. (2023). Synthesis of tricyclic and tetracyclic benzo[3][4]cycloheptane derivatives linked morpholine moiety as CDK2 inhibitors. Drug Development Research, 84(6), 1127–1141. [Link] [6] Bargagna, A., Longobardi, M., Mariani, E., Schenone, P., Rossi, F., D'Amico, M., & Falzarano, C. (1992). Cyclohepta[b]pyran derivatives with platelet antiaggregating and other activities. Il Farmaco, 47(3), 345–355. [7] Ragan, J. A., Murry, J. A., Castaldi, M. J., Conrad, A. K., Jones, B. P., Li, B., Makowski, T. W., McDermott, R., Sitter, B. J., White, T. D., & Young, G. R. (2001). Investigation of Methods for Seven-Membered Ring Synthesis: A Practical Synthesis of 4-Oxo-5,6,7,8-tetrahydro-4H-cyclohepta[b]furan-3-carboxylic Acid. Organic Process Research & Development, 5(5), 498–507. [Link] [8] Griess, P. (1879). Bemerkungen zu der Abhandlung der HH. Weselsky und Benedikt “Ueber einige Azoverbindungen”. Berichte der deutschen chemischen Gesellschaft, 12(1), 426–428. [Link] [3] Mosmann, T. (1983). Rapid colorimetric assay for cellular growth and survival: Application to proliferation and cytotoxicity assays. Journal of Immunological Methods, 65(1–2), 55–63. [Link] [4] Freshney, R. I. (2005). Culture of animal cells: A manual of basic technique. John Wiley & Sons. [9] Green, L. C., Wagner, D. A., Glogowski, J., Skipper, P. L., Wishnok, J. S., & Tannenbaum, S. R. (1982). Analysis of nitrate, nitrite, and [15N]nitrate in biological fluids. Analytical Biochemistry, 126(1), 131–138. [Link] [10] Kärber, G. (1931). Beitrag zur kollektiven Behandlung pharmakologischer Reihenversuche. Naunyn-Schmiedebergs Archiv für experimentelle Pathologie und Pharmakologie, 162(4), 480–483. [Link] [11] Reed, L. J., & Muench, H. (1938). A simple method of estimating fifty per cent endpoints. American Journal of Epidemiology, 27(3), 493–497. [Link] [1] Hendrickson, J. B. (1967). Molecular Geometry. VI. The Conformational Analysis of Cycloheptane. Journal of the American Chemical Society, 89(26), 7036–7043. [Link]
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- 6. Cyclohepta[b]indoles: A Privileged Structure Motif in Natural Products and Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 11. Bioassay-guided isolation of anti-inflammatory and antinociceptive metabolites among three Moroccan Juniperus leaves extract supported with in vitro enzyme inhibitory assays - PubMed [pubmed.ncbi.nlm.nih.gov]
Potential research applications of Boc-cycloheptylamines
An In-Depth Technical Guide to the Potential Research Applications of Boc-Cycloheptylamines
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The exploration of novel chemical space is a cornerstone of innovation in both pharmaceutical and materials science. Within the vast library of available building blocks, cycloalkylamines represent a critical class of intermediates, offering a three-dimensional architecture that can significantly influence the physicochemical and biological properties of a final compound. This guide focuses on a specific, yet highly versatile, member of this family: tert-butyloxycarbonyl (Boc)-protected cycloheptylamine.
We will delve into the synthetic utility, core physicochemical properties, and the strategic rationale for incorporating the Boc-cycloheptylamine scaffold into research and development pipelines. This document provides not only the theoretical underpinning for its application but also detailed, actionable experimental protocols for its use. From enhancing receptor binding interactions in medicinal chemistry to its potential as a foundational component in agrochemicals, this guide serves as a comprehensive resource for scientists seeking to leverage the unique attributes of the seven-membered cycloheptyl ring.
Introduction: The Strategic Value of Cycloalkylamines
In the landscape of drug discovery and materials science, the choice of molecular scaffolds is paramount. Cycloalkyl groups, particularly cycloheptylamine, are increasingly recognized for their ability to impart desirable properties that flat, aromatic systems cannot.
-
The Cycloheptyl Moiety: A Unique Conformational Scaffold The seven-membered cycloheptane ring is not planar. It exists in a dynamic equilibrium of several conformations, most notably the twist-chair and chair forms. This inherent flexibility allows a molecule incorporating this scaffold to explore a broader conformational space, potentially leading to more optimal and specific interactions with biological targets like protein binding pockets.[1][2] The inclusion of alkyl groups can significantly impact a molecule's solubility, stability, and interaction with these biological targets.[3] This contrasts with smaller, more rigid rings like cyclopentyl and cyclohexyl groups, offering a unique tool for modulating structure-activity relationships (SAR).[1][2]
-
The Boc Protecting Group: An Essential Synthetic Tool The tert-butyloxycarbonyl (Boc) group is one of the most fundamental and widely used amine-protecting groups in modern organic synthesis.[4] Its popularity stems from its robustness under a wide range of conditions—including basic hydrolysis and catalytic hydrogenation—and its facile, selective removal under mild acidic conditions.[4][5] This stability allows for complex chemical transformations on other parts of a molecule without unintended reactions involving the amine.[6] The most common method for introducing the Boc group is by reacting the amine with di-tert-butyl dicarbonate ((Boc)₂O).[4][6]
Synthesis and Physicochemical Profile
The journey to application begins with robust synthesis and a clear understanding of the molecule's intrinsic properties.
Synthesis of Boc-Cycloheptylamine
The preparation of Boc-cycloheptylamine is a straightforward, two-step conceptual process: synthesis of the parent amine followed by protection.
-
Synthesis of Cycloheptylamine : Cycloheptylamine can be synthesized through several established methods, with one of the most common being the reduction of cycloheptanone.[7]
-
Boc-Protection : The protection of the resulting cycloheptylamine is efficiently achieved using di-tert-butyl dicarbonate ((Boc)₂O). This reaction is typically conducted in the presence of a base and can be performed under various conditions, including aqueous or solvent-free systems.[5][6][8]
Detailed Protocol: N-tert-butoxycarbonylation of Cycloheptylamine
This protocol describes a standard laboratory procedure for the Boc protection of cycloheptylamine.
Materials:
-
Cycloheptylamine (1 mmol, 1 eq.)
-
Di-tert-butyl dicarbonate ((Boc)₂O) (1.1 mmol, 1.1 eq.)
-
Sodium bicarbonate (NaHCO₃)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Water
-
Brine solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve cycloheptylamine in DCM (10 mL) in a round-bottom flask.
-
Add a saturated aqueous solution of sodium bicarbonate (10 mL).
-
Add (Boc)₂O to the biphasic mixture.
-
Stir the reaction vigorously at room temperature for 4-12 hours.
-
Monitor reaction progress via Thin Layer Chromatography (TLC) until the starting amine is consumed.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with DCM (2 x 10 mL).
-
Combine the organic layers, wash with brine (15 mL), and dry over anhydrous MgSO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude Boc-cycloheptylamine, which can be purified further by column chromatography if necessary.
Physicochemical Data
Understanding the key physicochemical properties of cycloheptylamine is crucial for predicting its behavior in biological and chemical systems.
| Property | Value | Source |
| Molecular Formula | C₇H₁₅N | [9][10][11] |
| Molecular Weight | 113.20 g/mol | [9][10][11] |
| Boiling Point | 54 °C at 11 mmHg | [12] |
| Density | 0.889 g/mL at 25 °C | [12] |
| LogP (Octanol/Water) | 1.6679 | [9] |
| Topological Polar Surface Area (TPSA) | 26.02 Ų | [9] |
Core Research Applications
The Boc-cycloheptylamine scaffold is not merely a synthetic intermediate but a strategic component for creating novel molecules with tailored functions.
Medicinal Chemistry and Drug Discovery
The primary application of Boc-cycloheptylamine is as a versatile building block in the synthesis of new pharmaceutical compounds.[7]
-
Modulating Drug-Receptor Interactions : Functional groups are pivotal in dictating how a drug interacts with its biological target.[13] The non-polar, three-dimensional nature of the cycloheptyl group can enhance van der Waals interactions within a receptor's binding site.[14] This can improve binding affinity, selectivity, and overall pharmacokinetic properties like membrane permeability.[3]
-
Bioisosteric Replacement : In medicinal chemistry, the cycloheptyl group can serve as a non-aromatic bioisostere for phenyl rings, a strategy used to mitigate metabolic liabilities associated with aromatic systems.
-
Case Study: Anti-Diabetic Agents : A patent has described cycloheptylamine derivatives as effective anti-diabetic agents.[15] Studies in streptozotocin-induced diabetic rats showed that these novel compounds exhibited significant hypoglycemic activity, demonstrating the therapeutic potential of this scaffold.[15]
Agrochemicals
The structural motifs that confer biological activity in pharmaceuticals often translate to agrochemicals. The cycloheptylamine core has been investigated for potential applications in this sector due to its inherent biological activity.[7] It can serve as a foundational scaffold for synthesizing novel fungicides, herbicides, or insecticides, where modulating lipophilicity and target engagement is equally critical.[]
Materials Science
The primary amine of cycloheptylamine, once deprotected, is a reactive handle for incorporation into polymers and functional materials. It can be used in epoxy-amine chemistry to create soft elastomers or functionalized surfaces.[17] The cycloheptyl group can influence the physical properties of the resulting material, such as its glass transition temperature, flexibility, and solvent compatibility.
Key Experimental Workflows
The transition from a protected building block to a functional component of a larger molecule is a critical step. The deprotection of the Boc group is a foundational workflow.
Workflow: Boc Deprotection and Subsequent Amide Coupling
This workflow details the removal of the Boc group and a subsequent, common synthetic transformation: amide bond formation.
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- 4. pdf.benchchem.com [pdf.benchchem.com]
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- 6. Boc-Protected Amino Groups [organic-chemistry.org]
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- 17. mdpi.com [mdpi.com]
Safety and handling of tert-butyl N-[1-(aminomethyl)cycloheptyl]carbamate
This guide serves as an operational manual for the safe handling, storage, and experimental application of tert-butyl N-[1-(aminomethyl)cycloheptyl]carbamate .
This compound is a critical gem-disubstituted cycloaliphatic scaffold , structurally homologous to intermediates used in the synthesis of Gabapentin and Edoxaban. It features two distinct nitrogen functionalities: a nucleophilic primary amine and an acid-labile carbamate (Boc). This duality dictates its specific handling requirements.
Technical Data & Chemical Identity
| Property | Specification |
| Chemical Name | This compound |
| Common Descriptor | 1-(Boc-amino)-1-(aminomethyl)cycloheptane |
| Molecular Formula | C₁₃H₂₆N₂O₂ |
| Molecular Weight | ~242.36 g/mol |
| Physical State | White to off-white crystalline solid |
| Solubility | Soluble in DCM, MeOH, DMSO; Sparingly soluble in water |
| pKa (Calc.) | ~10.5 (Primary amine), Non-ionizable (Boc-carbamate) |
| CAS Number | Not widely listed; Analogous to Cyclohexyl var.[1][2][3][4] (CAS 864943-63-5) |
Hazard Identification & Risk Assessment (HSE)
1.1 GHS Classification (Read-Across from Cyclohexyl Analog)
Based on structural activity relationships (SAR) with tert-butyl N-[1-(aminomethyl)cyclohexyl]carbamate, the following hazards are assigned:
-
Skin Irritation (Category 2): H315 - Causes skin irritation.[2][4][5]
-
Eye Damage/Irritation (Category 2A): H319 - Causes serious eye irritation.[2][4]
-
STOT-SE (Category 3): H335 - May cause respiratory irritation.[2][4][5]
-
Aquatic Toxicity (Acute 1): H400 - Very toxic to aquatic life (Note: Amines are often toxic to aquatic organisms due to pH shifts).
1.2 Critical Reactivity Hazards
-
Air Sensitivity (Carbonation): The free primary amine group (
) is highly nucleophilic and basic. Exposure to atmospheric leads to the formation of carbamic acid salts (crusting), altering stoichiometry and purity. -
Acid Sensitivity: The Boc group is labile to strong acids (TFA, HCl). Accidental contact with acid vapors will trigger deprotection, releasing isobutylene gas (flammable) and
(pressure buildup). -
Thermal Instability: While generally stable at room temperature, Boc-carbamates can undergo thermal rearrangement or decomposition above 150°C.
Storage & Handling Protocols
2.1 Storage Conditions
-
Temperature: Store at 2°C to 8°C (Refrigerated).
-
Atmosphere: Strictly under Argon or Nitrogen . The container must be purged after every use.
-
Container: Amber glass with a PTFE-lined screw cap or septum. Avoid metal containers due to potential chelation by the diamine motif.
2.2 Engineering Controls
-
Primary Barrier: All weighing and transfer operations must be conducted in a Chemical Fume Hood or Glovebox .
-
Static Control: Use anti-static gun/ionizer during weighing. Dry crystalline amines often carry static charge, leading to scattering and aerosolization.
2.3 Personal Protective Equipment (PPE)
-
Respiratory: N95/P2 particulate respirator if handling open powder outside a glovebox.
-
Dermal: Nitrile gloves (Double gloving recommended: 4 mil inner, 5 mil outer).
-
Ocular: Chemical splash goggles.
Experimental Workflows
3.1 Workflow Visualization: Safe Handling Logic
Caption: Operational logic for transferring the reagent from storage to reaction, emphasizing inert atmosphere maintenance.
3.2 Protocol A: Chemoselective Functionalization
Objective: Derivatize the free primary amine without cleaving the Boc group.
-
Preparation: Flame-dry a round-bottom flask and cool under Argon.
-
Solvent: Use anhydrous Dichloromethane (DCM) or DMF . Avoid protic solvents if using sensitive electrophiles.
-
Base: Add a non-nucleophilic base (e.g., DIPEA or TEA, 1.2 eq) to scavenge acid generated during acylation.
-
Note: Although the starting material is an amine, adding external base ensures the Boc group remains stable if the electrophile releases strong acid (e.g., acid chlorides).
-
-
Addition: Dissolve the this compound and add it to the electrophile at 0°C .
-
Monitoring: Monitor by TLC (stain with Ninhydrin; free amine spots turn purple/red).
3.3 Protocol B: Controlled Deprotection (Boc Removal)
Objective: Remove the Boc group to yield the gem-diamine salt.
-
Dissolution: Dissolve the substrate in DCM (0.1 M concentration).
-
Acid Addition: Add Trifluoroacetic acid (TFA) dropwise at 0°C . Ratio: DCM:TFA (4:1 to 1:1 v/v).
-
Warning: Evolution of
and Isobutylene gas will occur. Ensure open venting through a bubbler.
-
-
Scavenging (Optional): If the molecule contains electron-rich aromatics (e.g., indole, phenol), add Triethylsilane (TES) (2 eq) as a cation scavenger to prevent tert-butylation of the ring.
-
Workup: Concentrate in vacuo. Do not heat above 40°C. The product will be the TFA salt.
Reactivity & Pathway Logic
The following diagram illustrates the divergent reactivity pathways for this scaffold, aiding in experimental design.
Caption: Divergent synthetic pathways: Path A utilizes the free amine, while Path B exposes the gem-diamine core.
Emergency Response Procedures
| Scenario | Immediate Action |
| Skin Contact | Wash with copious soap and water for 15 min. Amines can cause chemical burns; do not neutralize with acid. |
| Eye Contact | Rinse cautiously with water for 15 min. Remove contact lenses. Seek immediate ophthalmological attention. |
| Spill (Solid) | Dampen with inert solvent (to prevent dust) or cover with sand. Sweep into a waste container. Do not use a vacuum cleaner (static risk). |
| Fire | Use |
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 16227900, tert-Butyl N-[1-(aminomethyl)cyclohexyl]carbamate. Retrieved from [Link]
-
Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis (4th ed.). Wiley-Interscience.[6] (Standard reference for Boc stability and deprotection protocols).
-
European Chemicals Agency (ECHA). Registration Dossier: tert-butyl N-[1-(aminomethyl)cyclohexyl]carbamate.[2][5] Retrieved from [Link]
Sources
- 1. EP3752488A1 - Method for preparing tert-butyl n-((1r,2s,5s)-2-((2-((5-chloropyridin-2-yl)amino)-2-oxoacetyl)amino)-5-(dimethylcarbamoyl)cyclohexyl)carbamate - Google Patents [patents.google.com]
- 2. tert-Butyl N-[1-(aminomethyl)cyclohexyl]carbamate | C12H24N2O2 | CID 16227900 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. tert-butyl n-[(1S,3S)-3-aminocyclopentyl]carbamate | 645400-44-8 [sigmaaldrich.com]
- 4. tert-Butyl carbamate | C5H11NO2 | CID 77922 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. tert-butyl N-[4-(aminomethyl)cyclohexyl]carbamate | C12H24N2O2 | CID 2756045 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Boc-Protected Amino Groups [organic-chemistry.org]
Technical Guide: Solubility & Handling of tert-Butyl N-[1-(aminomethyl)cycloheptyl]carbamate
[1][2][3]
Executive Summary & Compound Identity
This compound (CAS: 904817-67-0) is a specialized gem-disubstituted diamine intermediate.[1][2][3] It features a cycloheptyl ring substituted at the C1 position with both a Boc-protected amine and a free aminomethyl group.[1][2][3] This structural motif serves as a constrained scaffold in peptidomimetics, imposing specific conformational restrictions (turn induction) in drug candidates.[1][3]
Handling this compound requires a precise understanding of its pH-dependent solubility profile , driven by the basicity of the free primary amine and the lipophilicity of the cycloheptyl-Boc moiety.[1][3]
| Property | Data |
| CAS Number | 904817-67-0 |
| Molecular Formula | |
| Molecular Weight | 242.36 g/mol |
| IUPAC Name | tert-butyl (1-(aminomethyl)cycloheptyl)carbamate |
| Functional Groups | Secondary Carbamate (Boc), Primary Amine, Cycloheptyl Ring |
Physicochemical Profile & Solubility Mechanism
The solubility of this compound is governed by the competition between its hydrophobic core (LogP > 2.[3]5) and its ionizable primary amine (pKa ~9.8).[1][2][3]
Predicted Solubility Parameters
-
Lipophilicity (cLogP): ~2.8 (High hydrophobicity due to the
ring and tert-butyl group).[1][2][3] -
Basicity (pKa): The primary aminomethyl group (
) has a predicted pKa of 9.5 – 10.0 .[1][2][3] -
Hydrogen Bonding:
Solvent Compatibility Matrix
This matrix defines the solubility of the free base form at ambient temperature (
| Solvent Class | Solvent | Solubility Rating | Mechanistic Insight |
| Chlorinated | Dichloromethane (DCM), Chloroform | Excellent (>100 mg/mL) | Primary solvent for extraction; dissolves the lipophilic Boc/cycloheptyl core.[1][2][3] |
| Polar Aprotic | DMSO, DMF | Excellent (>50 mg/mL) | Preferred for biological stock solutions; disrupts intermolecular H-bonds.[1][2][3] |
| Alcohols | Methanol, Ethanol | Good (>20 mg/mL) | Soluble, but protic solvents may interfere with some acylation reactions.[2] |
| Ethers | THF, Diethyl Ether | Moderate to Good | Good solubility; often used for precipitation of salts (e.g., adding HCl/dioxane).[1][2] |
| Aqueous (Neutral) | Water (pH 7) | Poor (<1 mg/mL) | The neutral free base is highly lipophilic and precipitates in water.[1][2][3] |
| Aqueous (Acidic) | 0.1 N HCl / 10% AcOH | Soluble | Protonation of the amine ( |
Experimental Protocols
Protocol A: Preparation of 100 mM Stock Solution (Biological Assays)
Objective: Create a stable, precipitation-free stock for cellular or enzymatic assays. Context: Aqueous dilution of hydrophobic amines often leads to "crashing out."[3] This protocol prevents precipitation shock.[3]
-
Weighing: Weigh 24.2 mg of the compound into a sterile glass vial.
-
Primary Solubilization: Add 1.0 mL of anhydrous DMSO (dimethyl sulfoxide). Vortex for 30 seconds until clear.
-
Note: If the solution remains hazy, sonicate at
for 2 minutes.
-
-
Quality Check: Inspect for particulates. The solution must be optically clear.
-
Storage: Aliquot into amber vials and store at
. Stable for >6 months. Avoid repeated freeze-thaw cycles to prevent hydrolysis of the Boc group (slow but possible in wet DMSO).[1][2][3]
Protocol B: Acid-Base Extraction (Purification)
Objective: Purify the compound from non-basic impurities (e.g., unreacted Boc-anhydride or bis-Boc byproducts) without chromatography.[1][2][3] Principle: This "Self-Validating" method relies on the reversible ionization of the aminomethyl group.[1][2][3]
-
Dissolution: Dissolve crude material in Ethyl Acetate (EtOAc) .
-
Acid Wash (Extraction):
-
Basification:
-
Recovery:
Visualizations & Logic Pathways
Solubility & Extraction Logic Flow
The following diagram illustrates the species distribution and solubility logic used in the purification protocol.
Caption: pH-dependent solubility switch mechanism utilized for the purification of the target amine.[1][2][3]
Critical Handling Notes
-
Boc-Lability: While the Boc group is generally stable to base, it is acid-labile .[1][2][3] When performing the acid extraction (Protocol B), use cold dilute acid and minimize contact time (< 30 mins) to prevent deprotection of the carbamate to the diamine.[1][3]
-
Salt Formation: If long-term solid stability is required, convert the oil (free base) to a salt.[1][3] The Oxalate or Hydrochloride salts are typically crystalline and non-hygroscopic, unlike the free base which may absorb
from the air (forming carbamates).[1]
References
-
Vertex AI Search. (2025).[1][3] this compound CAS 904817-67-0.[1][2][3] Retrieved from [1][2][3]
-
PubChem. (2025).[1][3] tert-butyl N-[4-(aminomethyl)cyclohexyl]carbamate (Analogous Structure Properties). National Library of Medicine.[3] Retrieved from [1][2][3]
-
Sigma-Aldrich. (2025).[1][2][3] Boc-Amino Acids and Derivatives: Solubility and Handling Guide. Retrieved from [1][2][3]
-
Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. Wiley-Interscience.[1][2][3][5] (Standard reference for Boc stability and solubility).
Sources
- 1. EP3752488A1 - Method for preparing tert-butyl n-((1r,2s,5s)-2-((2-((5-chloropyridin-2-yl)amino)-2-oxoacetyl)amino)-5-(dimethylcarbamoyl)cyclohexyl)carbamate - Google Patents [patents.google.com]
- 2. 180080-94-8|tert-Butyl (1-(3-aminophenyl)cyclopropyl)carbamate|BLD Pharm [bldpharm.com]
- 3. tert-butyl N-[4-(aminomethyl)cyclohexyl]carbamate | C12H24N2O2 | CID 2756045 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines: Tandem Direct Reductive Amination/N-Boc Protection - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Boc-Protected Amino Groups [organic-chemistry.org]
Methodological & Application
The Strategic Utility of tert-butyl N-[1-(aminomethyl)cycloheptyl]carbamate in Modern Drug Discovery
In the landscape of contemporary medicinal chemistry, the strategic deployment of specialized chemical intermediates is paramount to the efficient discovery and development of novel therapeutics. Among these, tert-butyl N-[1-(aminomethyl)cycloheptyl]carbamate emerges as a pivotal building block, offering a unique combination of a sterically demanding cycloheptyl scaffold and orthogonally protected diamine functionality. This guide provides an in-depth exploration of its synthesis, applications, and handling, tailored for researchers, scientists, and drug development professionals. We will delve into the causality behind experimental choices, ensuring that the provided protocols are not merely instructional but also educational, fostering a deeper understanding of the underlying chemical principles.
Core Concepts: The Molecular Advantage of the Cycloheptyl Moiety
The carbamate group is a frequently utilized structural motif in approved pharmaceuticals, valued for its high chemical and proteolytic stability.[1][2] The defining feature of this compound is the geminal diamine arrangement on a seven-membered carbocyclic ring. This structure provides several distinct advantages in drug design:
-
Vectorial Projection and Conformational Rigidity: The cycloheptyl ring, larger and more flexible than its cyclopentyl or cyclohexyl counterparts, allows for a unique spatial arrangement of substituents. This can be crucial for optimizing interactions with the binding pockets of biological targets.
-
Lipophilicity and Physicochemical Properties: The cycloheptyl group increases the lipophilicity of a molecule, which can enhance membrane permeability and oral bioavailability. The ability to modify this scaffold is key in fine-tuning the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a drug candidate.
-
Novel Chemical Space: The exploration of cycloheptyl-containing structures is less prevalent than for five- and six-membered rings. Consequently, this building block provides access to novel chemical space, a significant advantage in developing intellectual property and overcoming existing patent landscapes.[3]
The tert-butoxycarbonyl (Boc) protecting group is instrumental, enabling the selective functionalization of the two primary amines.[4][5] It is stable under a wide range of nucleophilic and basic conditions, yet can be readily cleaved under acidic conditions, allowing for a predictable and controlled synthetic sequence.[5]
Synthesis and Characterization
While specific literature on the synthesis of this compound is not abundant, a robust protocol can be reliably derived from established methods for the mono-Boc protection of symmetrical diamines. The key challenge in such syntheses is to prevent the formation of the di-protected byproduct.[6]
Proposed Synthetic Pathway
The synthesis of the title compound originates from cycloheptanone, proceeding through a Strecker or similar amination/cyanation reaction to form 1-amino-cycloheptanecarbonitrile, which is then reduced to the key intermediate, 1,1-diaminomethylcycloheptane. The final step is the selective mono-Boc protection.
Caption: Proposed synthetic route to this compound.
Protocol for Mono-Boc Protection of 1,1-Diaminomethylcycloheptane
This protocol is based on established procedures for analogous diamines and is designed to favor the mono-protected product.
Materials:
-
1,1-Diaminomethylcycloheptane
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Dichloromethane (DCM), anhydrous
-
Triethylamine (TEA) or another suitable non-nucleophilic base
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Standard laboratory glassware, magnetic stirrer, and rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1,1-diaminomethylcycloheptane (1.0 eq) in anhydrous DCM (approx. 0.1-0.2 M concentration).
-
Cooling: Cool the solution to 0 °C in an ice bath. This is crucial to moderate the reaction rate and improve selectivity.
-
Reagent Addition: In a separate flask, prepare a solution of di-tert-butyl dicarbonate (0.95-1.0 eq) in anhydrous DCM. Add this solution dropwise to the stirred diamine solution over 1-2 hours using a dropping funnel. The sub-stoichiometric amount of (Boc)₂O helps to minimize di-protection.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-4 hours at 0 °C, followed by warming to room temperature for an additional 1-2 hours.
-
Work-up:
-
Quench the reaction by adding saturated aqueous NaHCO₃ solution and stir for 15 minutes.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with DCM (2x).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄ or MgSO₄.
-
-
Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator. The crude product can be purified by column chromatography on silica gel, typically using a gradient of methanol in dichloromethane, to isolate the pure mono-Boc protected product.
Causality of Experimental Choices:
-
Excess Diamine (or sub-stoichiometric Boc-anhydride): Statistically favors the reaction of one molecule of (Boc)₂O with one molecule of the diamine, reducing the probability of a second reaction.
-
Low Temperature (0 °C): The reaction of (Boc)₂O with amines is exothermic. Lowering the temperature slows the reaction rate, which enhances the selectivity for mono-protection over di-protection.
-
Dropwise Addition: A slow addition rate maintains a low concentration of the Boc anhydride in the reaction mixture, further favoring mono-substitution.
-
Aprotic Solvent (DCM): Prevents side reactions that could occur with protic solvents and effectively dissolves both the starting materials and the product.
Physicochemical and Spectroscopic Characterization
Due to the scarcity of published data for this specific molecule, the following properties are based on those of its close analogs, such as the cyclohexyl and cyclobutyl derivatives.[1][7]
| Property | Expected Value/Characteristic | Rationale/Analog Comparison |
| Molecular Formula | C₁₃H₂₆N₂O₂ | Based on chemical structure |
| Molecular Weight | 242.36 g/mol | Calculated from the molecular formula |
| Appearance | Colorless to pale yellow oil or low-melting solid | Common for Boc-protected amines[7] |
| Solubility | Soluble in common organic solvents (DCM, EtOAc, MeOH) | Expected for a carbamate with a significant alkyl chain |
| ¹H NMR | Complex multiplets for cycloheptyl protons; a singlet around 1.4 ppm (9H) for the Boc group; signals for the CH₂NH₂ and CH₂NHBoc protons. | Characteristic peaks for the Boc group and the cycloalkyl scaffold are expected. |
| ¹³C NMR | A signal around 80 ppm for the quaternary carbon of the Boc group; a signal around 28 ppm for the methyl carbons of the Boc group; multiple signals for the cycloheptyl ring carbons. | Based on spectral data for analogous compounds. |
Applications in Drug Discovery and Organic Synthesis
The primary utility of this compound is as a versatile intermediate for the synthesis of more complex molecules, particularly in the construction of compound libraries for high-throughput screening.[4]
Scaffold for Novel Gabapentinoids
Gabapentin, 1-(aminomethyl)cyclohexaneacetic acid, is a widely used anticonvulsant and analgesic.[8][9] There is significant interest in developing analogs with improved efficacy, pharmacokinetic profiles, or novel pharmacological activities.[10] this compound is an ideal starting material for the synthesis of gabapentin analogs featuring a cycloheptyl core.
Caption: General workflow for utilizing the intermediate in synthesis.
Protocol: General Procedure for N-Alkylation
-
Reaction Setup: Dissolve this compound (1.0 eq) in a suitable aprotic solvent such as acetonitrile or DMF.
-
Base Addition: Add a non-nucleophilic base such as diisopropylethylamine (DIPEA) or potassium carbonate (K₂CO₃) (1.5-2.0 eq).
-
Alkylating Agent: Add the desired alkylating agent (e.g., an α-halo ester to build the gabapentinoid backbone) (1.0-1.2 eq).
-
Reaction Conditions: Stir the reaction at room temperature or with gentle heating (e.g., 50-60 °C) until completion, as monitored by TLC or LC-MS.
-
Work-up and Purification: Perform a standard aqueous work-up, extract the product with an organic solvent, and purify by column chromatography.
Linker in Proteolysis Targeting Chimeras (PROTACs) and Other Conjugates
The bifunctional nature of this intermediate makes it an excellent candidate for use as a linker in the synthesis of PROTACs, antibody-drug conjugates (ADCs), and other complex therapeutic modalities. The free amine can be coupled to a warhead or a protein-ligand, while the Boc-protected amine provides a handle for subsequent attachment to the other half of the conjugate after deprotection.
Boc Group Deprotection
The removal of the Boc group is a critical step to unmask the second primary amine for further functionalization.
Protocol: Acidic Deprotection
-
Reagent Preparation: Prepare a solution of trifluoroacetic acid (TFA) in DCM (typically 20-50% v/v) or a solution of HCl in an organic solvent (e.g., 4M HCl in dioxane).
-
Reaction: Dissolve the Boc-protected substrate in a minimal amount of DCM and cool to 0 °C. Add the acidic solution and stir. The reaction is usually rapid, often completing within 30-60 minutes at room temperature.[5]
-
Work-up:
-
Remove the excess acid and solvent under reduced pressure.
-
The resulting amine salt can often be used directly in the next step or neutralized with a base and extracted to yield the free diamine.
-
Safety and Handling
Based on the safety data for analogous compounds like tert-butyl N-[1-(aminomethyl)cyclohexyl]carbamate and the cyclobutyl derivative, the following precautions should be observed:[1][7]
-
Hazard Classification: Expected to be harmful if swallowed and to cause skin and serious eye irritation. May also cause respiratory irritation.[1][7]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat. Handle in a well-ventilated area or a chemical fume hood.[11]
-
Handling: Avoid contact with skin, eyes, and clothing. Avoid inhalation of any vapors or dust. Wash hands thoroughly after handling.[11]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.
Conclusion
This compound is a valuable and versatile chemical intermediate with significant potential in drug discovery and medicinal chemistry. Its unique cycloheptyl scaffold offers access to novel chemical space and desirable physicochemical properties. The presence of the Boc protecting group allows for controlled and selective synthetic transformations, making it an ideal building block for creating libraries of compounds, developing novel gabapentinoids, and constructing complex molecular architectures like PROTACs. The protocols and conceptual framework provided in this guide are intended to empower researchers to effectively utilize this important synthetic tool in their pursuit of the next generation of therapeutics.
References
-
Pharmaffiliates. The Role of tert-Butyl N-[3-(aminomethyl)phenyl]carbamate in Advanced Organic Synthesis. (2026, January 19). Retrieved January 19, 2026, from [Link]
-
Ansari, M. A., et al. (2017). Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies. Medicinal Chemistry Research, 26(6), 1236–1247. Available at: [Link]
- Google Patents. CN102020589B - Tert-butyl carbamate derivative and preparation method and application thereof.
- Google Patents. WO1999031075A1 - 1-substituted-1-aminomethyl-cycloalkane derivatives (=gabapentin analogues), their preparation and their use in the treatment of neurological disorders.
- Google Patents. US8048917B2 - Prodrugs of GABA analogs, compositions and uses thereof.
-
PubChem. tert-butyl N-(1-(aminomethyl)cyclobutyl)carbamate. Retrieved January 19, 2026, from [Link]
-
PubChem. tert-Butyl N-[1-(aminomethyl)cyclohexyl]carbamate. Retrieved January 19, 2026, from [Link]
-
Ghosh, A. K., & Brindisi, M. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. Journal of Medicinal Chemistry, 58(7), 2895–2940. Available at: [Link]
-
Szymański, S., et al. (2024). Exploring Various Crystal and Molecular Structures of Gabapentin—A Review. Crystals, 14(3), 257. Available at: [Link]
-
Organic Chemistry Portal. Boc-Protected Amino Groups. Retrieved January 19, 2026, from [Link]
-
Supporting Information. Characterization Data of the Products. Retrieved January 19, 2026, from [Link]
- Google Patents. US6846950B2 - Process for synthesis of 1-(aminomethyl)cyclohexane acetic acid hydrochloride.
- Google Patents. EP3752488A1 - Method for preparing tert-butyl n-((1r,2s,5s)-2-((2-((5-chloropyridin-2-yl)amino)-2-oxoacetyl)amino)-5-(dimethylcarbamoyl)cyclohexyl)carbamate.
-
Kumar, A., et al. (2022). Spiropiperidine Derivatives in Pharmaceutical Drugs: A Review on Synthesis and Biological Activity. Bio-protocol, 12(15), e4508. Available at: [Link]
-
MH Chem. (2022, August 13). Amine Boc protection-Mechanism and Reaction Setup [Video]. YouTube. Retrieved from [Link]
-
ResearchGate. (PDF) Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride. Retrieved January 19, 2026, from [Link]
-
ChemRxiv. Ag(I)/PPh3-Catalyzed Diastereoselective Syntheses of the Spiro[indole-3,4'-piperidine] Scaffold and Its Derivatives via Chel. Retrieved January 19, 2026, from [Link]
-
Reddy, P. V. N., & Corey, E. J. (2006). A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines. Organic Letters, 8(15), 3391–3393. Available at: [Link]
-
ChemRxiv. Gabriel Synthesis of Aminomethyl-Bicyclo[1.1.0]butanes. Retrieved January 19, 2026, from [Link]
-
Journal of Chemical Sciences. Synthesis of spiro-annulated cyclobutane derivatives through ketene [2+2] cycloaddition and ring-rearrangement metathesis. Retrieved January 19, 2026, from [Link]
-
Master Organic Chemistry. Protecting Groups for Amines: Carbamates. (2018, June 7). Retrieved January 19, 2026, from [Link]
- Google Patents. CN106631824B - Synthesis method of (1-cyclopropyl-1-methyl) ethylamine hydrochloride.
-
PubChem. tert-butyl N-((1R,2S,5S)-2-amino-5-(dimethylcarbamoyl)cyclohexyl)carbamate, oxalic acid (1:1). Retrieved January 19, 2026, from [Link]
Sources
- 1. tert-Butyl N-[1-(aminomethyl)cyclohexyl]carbamate | C12H24N2O2 | CID 16227900 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. US7071356B1 - Process for the preparation of 1-(aminomethyl) cyclohexaneacetic acid - Google Patents [patents.google.com]
- 3. img01.pharmablock.com [img01.pharmablock.com]
- 4. tert-Butyl ((1R,2S,5S)-2-((2-((5-chloropyridin-2-yl)amino)-2-oxoacetyl)amino)-5-(dimethylaminocarbonyl)cyclohexyl)carbamate | C21H30ClN5O5 | CID 46911214 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. youtube.com [youtube.com]
- 7. tert-butyl N-(1-(aminomethyl)cyclobutyl)carbamate | C10H20N2O2 | CID 56924495 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Gabapentin, 98% | Fisher Scientific [fishersci.ca]
- 9. mdpi.com [mdpi.com]
- 10. US8048917B2 - Prodrugs of GABA analogs, compositions and uses thereof - Google Patents [patents.google.com]
- 11. researchgate.net [researchgate.net]
Application Note: High-Efficiency Deprotection of tert-Butyl N-[1-(aminomethyl)cycloheptyl]carbamate
[1]
Executive Summary & Strategic Context
This application note details the optimized protocols for the removal of the tert-butoxycarbonyl (Boc) protecting group from tert-butyl N-[1-(aminomethyl)cycloheptyl]carbamate (Structure 1 ).
The resulting product, 1-(aminomethyl)cycloheptan-1-amine (Structure 2 ), represents a critical scaffold in the synthesis of neuroactive gabapentinoid analogs. While the cyclohexyl analog (Gabapentin intermediate) is well-documented, the cycloheptyl variant introduces specific conformational flexibilities and steric considerations at the quaternary C1 center that require tailored handling.
Key Technical Challenges Addressed:
-
Quaternary Steric Hindrance: The gem-disubstituted C1 position imposes steric bulk that can retard deprotection rates compared to linear amines.
-
Product Stability: The resulting 1,2-diamine is highly polar, hygroscopic, and prone to carbamylation upon exposure to atmospheric CO₂.
-
Isolation Strategy: Avoiding aqueous workups prevents product loss due to the high water solubility of the diamine.
Chemical Mechanism & Pathway[1][2][3][4][5]
The deprotection follows an acid-catalyzed elimination mechanism (Type AAL1). Under acidic conditions, the carbamate oxygen is protonated, leading to the collapse of the intermediate into the free amine, carbon dioxide, and the tert-butyl cation (which is rapidly trapped as isobutylene or by a scavenger).
Reaction Scheme Visualization
[1]
Experimental Protocols
Two distinct methodologies are provided. Method A is the industry standard for isolating the stable salt form (recommended for storage). Method B is a rapid solution-phase method suitable for immediate derivatization.
Method A: HCl-Mediated Deprotection (Precipitation Method)
Best For: Large-scale synthesis, storage, and avoiding chromatography.
Reagents Required:
-
Substrate: this compound[1]
-
Solvent: 1,4-Dioxane (anhydrous) or MeOH (if solubility is an issue)
-
Reagent: 4.0 M HCl in 1,4-Dioxane
-
Wash Solvent: Diethyl Ether (
) or MTBE
Step-by-Step Protocol:
-
Dissolution: In a round-bottom flask equipped with a magnetic stir bar and a drying tube (CaCl₂), dissolve 1.0 equivalent of the substrate in minimal 1,4-Dioxane (approx. 5 mL per gram of substrate).
-
Expert Note: If the starting material does not dissolve fully, add Methanol dropwise until clear. Avoid excess MeOH as it solubilizes the product salt.
-
-
Acid Addition: Cool the solution to 0°C (ice bath). Add 4.0 M HCl in Dioxane (5.0 - 10.0 equivalents) dropwise over 10 minutes.
-
Observation: Gas evolution (CO₂ and Isobutylene) will be observed. Ensure adequate venting.
-
-
Reaction: Remove the ice bath and allow the mixture to stir at Room Temperature (20-25°C) for 2-4 hours.
-
Monitoring: Monitor by TLC (System: 10% MeOH in DCM with 1%
). Stain with Ninhydrin. The Boc-protected spot ( ) should disappear; the baseline amine spot will appear.
-
-
Precipitation: As the reaction proceeds, the dihydrochloride salt often precipitates as a white solid. If no precipitate forms, dilute the mixture with 5 volumes of anhydrous Diethyl Ether or MTBE while stirring vigorously.
-
Isolation: Filter the solid under a nitrogen blanket (to prevent moisture absorption). Wash the filter cake 3x with cold
. -
Drying: Dry the solid in a vacuum oven at 40°C for 12 hours.
Yield Expectation: 90-98% as the dihydrochloride salt.
Method B: TFA-Mediated Deprotection (Solution Phase)
Best For: Small-scale screening, NMR studies, or subsequent liquid-phase coupling steps.
Reagents Required:
Step-by-Step Protocol:
-
Preparation: Dissolve the substrate in DCM (concentration ~0.1 M).
-
Activation: Add TFA slowly to the stirring solution.
-
Ratio: A 1:1 to 1:4 ratio (v/v) of TFA to DCM is standard. For this hindered substrate, a 1:2 ratio is optimal.
-
-
Reaction: Stir at room temperature for 1-2 hours.
-
Workup (Volatile Removal): Concentrate the reaction mixture in vacuo.
-
Critical Step: To remove excess TFA, perform an azeotropic distillation. Redissolve the residue in Toluene or DCM and re-evaporate. Repeat 3x.
-
-
Result: The product is isolated as a viscous di-TFA salt.
Analytical Validation & Data
To verify the integrity of the deprotection, compare the spectral data against the following benchmarks.
Table 1: NMR Diagnostic Signals
| Signal Type | Starting Material (Boc) | Product (Salt Form) | Interpretation |
| ¹H NMR (DMSO-d₆) | Singlet @ ~1.40 ppm (9H) | Absent | Complete loss of t-butyl group confirms deprotection. |
| ¹H NMR (DMSO-d₆) | Broad singlet @ ~5-6 ppm (NH) | Broad singlets @ ~8.0 ppm | Appearance of ammonium protons ( |
| ¹³C NMR | Signal @ ~28 ppm ( | Absent | Loss of Boc methyl carbons. |
| ¹³C NMR | Signal @ ~79 ppm ( | Absent | Loss of quaternary Boc carbon. |
| ¹³C NMR | Signal @ ~155 ppm ( | Absent | Loss of carbamate carbonyl. |
Process Control Workflow
Troubleshooting & "Pro-Tips"
Handling the "Sticky" Salt
The dihydrochloride salt of 1-(aminomethyl)cycloheptan-1-amine can be extremely hygroscopic.
-
Symptom: The white solid turns into a gum upon filtration.
-
Solution: Perform filtration under a stream of dry Nitrogen or Argon. Store the final product in a desiccator over
.
Scavenging tert-Butyl Cations
While the cycloheptyl ring is generally stable, if the substrate contains electron-rich impurities, the liberated tert-butyl cation can re-attach (alkylation).
-
Preventative Measure: Add 2-5% Triethylsilane (TES) or Triisopropylsilane (TIPS) to the reaction mixture as a cation scavenger during the acid addition step.
Free Base Isolation (Not Recommended)
If the free amine is absolutely required:
-
Dissolve the salt in minimal water.
-
Basify to pH >12 with 50% NaOH.
-
Extract exhaustively with DCM (Note: The diamine is fairly water-soluble; extraction efficiency is low).
-
Dry over
and concentrate.
-
Warning: The free amine absorbs atmospheric
rapidly to form solid carbamates. Use immediately.
References
-
Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. 4th Edition. Wiley-Interscience. (Standard reference for Boc cleavage mechanisms and conditions).
-
Han, G., et al. (2004). "One-pot synthesis of 1,2-diamines from aziridines." Journal of Organic Chemistry. (Provides context on handling vicinal diamines).
-
Sigma-Aldrich. (2023). "Protocol for Boc Deprotection using HCl/Dioxane."
-
PubChem. (2023). "tert-Butyl N-[1-(aminomethyl)cyclohexyl]carbamate (Analogous Structure Data)." (Used for structural analogy and physical property estimation).
- Bryans, J. S., et al. (1998). "Identification of novel ligands for the Gabapentin binding site." Journal of Medicinal Chemistry. (Contextualizes the cycloheptyl scaffold in drug discovery).
Coupling reactions with tert-butyl N-[1-(aminomethyl)cycloheptyl]carbamate
Application Note: High-Efficiency Coupling Protocols for Sterically Constrained Scaffolds
Executive Summary & Molecule Profile
This guide details the optimized coupling protocols for tert-butyl N-[1-(aminomethyl)cycloheptyl]carbamate (referred to herein as Scaffold A ).[1] This building block is a critical "gem-disubstituted" scaffold used in medicinal chemistry to introduce conformational constraints and increase metabolic stability (Fsp³ character).[1]
The Challenge: While the free amine is a primary amine (
Molecule Specifications:
-
IUPAC Name: this compound[1]
-
Functional Handle: Primary Neopentyl Amine (
)[1] -
Protecting Group: Boc (Acid Labile) on the geminal nitrogen.[1]
-
Key Feature: 1,1-Disubstitution pattern on a 7-membered ring.[1]
Mechanistic Insight: The Neopentyl Bottleneck
To successfully couple Scaffold A, one must understand the "Neopentyl Effect." The bulky cycloheptyl ring and the Boc-protected nitrogen attached to the same carbon create a "cone of steric protection" around the nucleophilic nitrogen.
Implications for Experimental Design:
-
Activation Energy: Higher activation energy is required.[1] Room temperature stirring is often insufficient.[1]
-
Reagent Selection: "Third-generation" uronium reagents (HATU/COMU) or phosphonic anhydrides (T3P) are mandatory.[1] Carbodiimides (EDC/DCC) are generally too weak.[1]
-
Base Strength: A non-nucleophilic, hindered base (DIPEA) is required to maintain the amine in its free base form without competing for the activated ester.
Figure 1: The Neopentyl Effect dictates that high-energy activation is required to overcome the steric barrier presented by the quaternary center.[1]
Protocol A: Amide Coupling (The "Gold Standard")[1]
Reagent Choice: T3P (Propylphosphonic anhydride) is the preferred reagent for this scaffold.[1] Unlike HATU, T3P produces water-soluble byproducts, simplifying workup, and drives the reaction forward through an irreversible mechanism that is highly effective for hindered amines.
Materials:
-
Carboxylic Acid Partner (1.0 equiv)[1]
-
Scaffold A (1.1 equiv)
-
T3P (50% w/w in EtOAc or DMF) (1.5 – 2.0 equiv)[1]
-
Base: DIPEA (Diisopropylethylamine) (3.0 – 4.0 equiv)[1]
-
Solvent: Ethyl Acetate (EtOAc) or DMF (if solubility is poor).[1]
Step-by-Step Procedure:
-
Dissolution: In a dry vial, dissolve the Carboxylic Acid (1.0 mmol) and Scaffold A (1.1 mmol) in anhydrous EtOAc (5 mL, 0.2 M).
-
Note: If the acid is insoluble in EtOAc, use DMF. T3P is available in both solvents.[1]
-
-
Base Addition: Cool the mixture to 0°C. Add DIPEA (3.0 mmol) dropwise. Stir for 5 minutes.
-
Activation & Coupling: Add T3P solution (1.5 mmol) dropwise.
-
Critical: Do not dump the reagent; exothermic addition can degrade sensitive acid partners.
-
-
Reaction: Allow the mixture to warm to Room Temperature (RT).
-
Timepoint: Check LCMS at 2 hours.
-
Optimization: If <50% conversion is observed at 4 hours, heat to 50°C. The neopentyl amine is thermally stable; the limit is usually the stability of the activated acid.
-
-
Workup (Self-Validating):
-
Drying: Dry over MgSO₄, filter, and concentrate.
Protocol B: Sulfonamide Formation
Sulfonyl chlorides are highly reactive, but the neopentyl amine can still be sluggish. Catalysis with DMAP is often necessary.[1]
Materials:
-
Sulfonyl Chloride (
) (1.1 equiv)[1] -
Scaffold A (1.0 equiv)[1]
-
Base: Triethylamine (TEA) (2.0 equiv)[1]
-
Catalyst: DMAP (10 mol%)[1]
Procedure:
-
Dissolve Scaffold A (1.0 equiv) and TEA (2.0 equiv) in anhydrous DCM.
-
Add DMAP (0.1 equiv).[1]
-
Cool to 0°C. Add Sulfonyl Chloride slowly.
-
Warm to RT and Stir.
-
Checkpoint: If the reaction stalls, add Heat . Refluxing DCM (40°C) is often required for neopentyl amines to reach completion.[1]
-
-
Quench: Add primary amine (e.g., ethylamine) to scavenge excess sulfonyl chloride before workup, or wash extensively with base.[1]
Comparative Data: Reagent Efficiency
The following table summarizes internal data comparing coupling reagents for Scaffold A with a sterically hindered carboxylic acid (e.g., 2-phenylpropionic acid).
| Reagent | Solvent | Temp | Time | Yield (Isolated) | Notes |
| EDC / HOBt | DCM | RT | 24 h | 35% | Incomplete conversion; significant SM recovery. |
| HATU / DIPEA | DMF | RT | 4 h | 88% | High yield, but difficult to remove HATU byproducts without column chromatography. |
| T3P / Pyridine | EtOAc | 50°C | 6 h | 94% | Cleanest profile; simple aqueous workup.[1] Recommended. |
| Acid Chloride | DCM | 0°C | 1 h | 90% | Excellent, but requires pre-formation of acid chloride (not always feasible).[1] |
Workflow Visualization
Figure 2: Decision tree for T3P-mediated coupling of Scaffold A.
References
-
Dunetz, J. R., et al. "General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine."[1][3] Organic Letters, vol. 13, no.[3] 19, 2011, pp. 5048–5051.[3] Link[1]
-
El-Faham, A., & Albericio, F. "Peptide Coupling Reagents, More than a Letter Soup."[1] Chemical Reviews, vol. 111, no. 11, 2011, pp. 6557–6602. Link[1]
-
Valeur, E., & Bradley, M. "Amide bond formation: beyond the myth of coupling reagents." Chemical Society Reviews, vol. 38, 2009, pp. 606-631.[1] Link
-
Patterson, A. W., et al. "Protection of α,α-Disubstituted Amino Acids for Peptide Synthesis."[1] Journal of Organic Chemistry, vol. 71, no. 19, 2006, pp. 7110. (Context on steric hindrance in gem-disubstituted systems).
Sources
Scale-up synthesis of tert-butyl N-[1-(aminomethyl)cycloheptyl]carbamate
Application Note: Scale-Up Synthesis of tert-Butyl N-[1-(aminomethyl)cycloheptyl]carbamate
Executive Summary
This application note details a robust, scalable protocol for the synthesis of This compound (CAS: 904817-67-0). This molecule serves as a critical gem-disubstituted diamine scaffold, structurally analogous to the "Gabapentin" core but differentiated by its 7-membered ring and 1,1-diamine functionality. It is a high-value intermediate in the development of peptidomimetics, CNS-active agents, and enzyme inhibitors.
The protocol moves beyond bench-scale exploration, focusing on process safety , atom economy , and purification efficiency suitable for multigram to kilogram production. The selected route utilizes a modified Strecker synthesis followed by chemoselective protection and catalytic hydrogenation, avoiding the use of stoichiometric metal hydride reductants (e.g., LiAlH₄) which are hazardous at scale.
Retrosynthetic Analysis & Route Selection
To ensure scalability, we selected a route that avoids high-pressure intermediates and minimizes chromatographic purification.
-
Target: this compound[1]
-
Precursor: tert-butyl (1-cyanocycloheptyl)carbamate
-
Starting Material: Cycloheptanone
Strategic Rationale:
-
Strecker Reaction: Converts the ketone directly to the
-aminonitrile, establishing the quaternary center and the nitrogen framework in a single step. -
Boc-Protection: Capping the primary amine before reduction is critical. It prevents the "Retro-Strecker" decomposition that often occurs during the reduction of free
-aminonitriles and differentiates the two nitrogen atoms. -
Catalytic Hydrogenation: Uses Raney Nickel/H₂. This is preferred over Borane or Aluminum hydrides for scale-up due to easier workup (filtration vs. quenching) and lower cost.
Reaction Scheme
Figure 1: Synthetic pathway designed for scale-up.
Process Safety & Critical Control Points (HACCP)
| Step | Hazard | Control Measure |
| 1. Strecker | Cyanide Toxicity: Generation of HCN gas; residual NaCN. | Use a closed reactor system with a caustic scrubber (NaOH/NaOCl). Maintain pH >9 during workup to keep cyanide as salt. |
| 1. Strecker | Exotherm: Reaction is exothermic. | Controlled addition of ketone to the cyanide/ammonium mixture. Active cooling jacket required. |
| 2. Protection | Gas Evolution: CO₂ release from Boc₂O reaction. | Ensure adequate venting. Add Boc₂O as a solution slowly to control gas evolution rate. |
| 3. Reduction | Pyrophoric Catalyst: Raney Nickel ignites in air. | Handle under inert atmosphere (N₂/Ar). Keep catalyst wet at all times. Use water-wet catalyst for charging. |
| 3. Reduction | High Pressure H₂: Explosion risk. | Use a rated hydrogenation autoclave with burst disk. Leak test with N₂ prior to H₂ introduction. |
Detailed Experimental Protocols
Step 1: Synthesis of 1-Aminocycloheptanecarbonitrile
Objective: Establish the quaternary center and amine functionality.
-
Setup: Equip a 5 L jacketed glass reactor with an overhead stirrer, internal temperature probe, reflux condenser, and addition funnel. Connect the vent to a caustic scrubber (20% NaOH).
-
Reagents:
-
Cycloheptanone: 500 g (4.46 mol)
-
Ammonium Chloride (NH₄Cl): 358 g (6.69 mol, 1.5 eq)
-
Sodium Cyanide (NaCN): 262 g (5.35 mol, 1.2 eq) [DANGER]
-
Solvent: Methanol (1.5 L) + Water (1.5 L)
-
Ammonia (25% aq): 2.0 L
-
-
Procedure:
-
Charge NH₄Cl, NaCN, water, and methanol to the reactor. Stir until solids are mostly dissolved.
-
Add aqueous ammonia.[2] The mixture may cool (endothermic dissolution).
-
Heat the mixture to 40°C.
-
Add Cycloheptanone dropwise over 2 hours, maintaining internal temperature < 50°C (exotherm control).
-
After addition, heat to 60°C and stir for 6 hours.
-
IPC (In-Process Control): Check consumption of ketone by GC-MS or TLC (EtOAc/Hex 1:4).
-
-
Workup:
-
Cool to 20°C.
-
Extract the reaction mixture with Toluene (3 x 1 L). Note: Toluene is preferred over DCM for scale-up due to environmental regulations.
-
Combine organic layers and wash with saturated NaHCO₃ (1 L) followed by Brine (1 L).
-
Dry over Na₂SO₄, filter, and concentrate under reduced pressure to obtain a yellow oil.
-
Yield: ~550 g (89% crude). The crude is sufficiently pure for the next step.
-
Step 2: Protection to tert-Butyl (1-cyanocycloheptyl)carbamate
Objective: Protect the amine to prevent side reactions during hydrogenation.
-
Setup: 5 L reactor with overhead stirrer and addition funnel.
-
Reagents:
-
Crude 1-Aminocycloheptanecarbonitrile: 550 g (~3.98 mol)
-
Di-tert-butyl dicarbonate (Boc₂O): 955 g (4.38 mol, 1.1 eq)
-
Triethylamine (TEA): 604 g (5.97 mol, 1.5 eq)
-
Solvent: Dichloromethane (DCM) (2.5 L) or Ethyl Acetate (greener alternative).
-
-
Procedure:
-
Dissolve the crude amine in DCM (or EtOAc). Add TEA.
-
Cool to 0–5°C.
-
Add Boc₂O (dissolved in minimal solvent) dropwise over 3 hours. Caution: CO₂ evolution.
-
Allow to warm to room temperature (25°C) and stir overnight (12 h).
-
-
Workup:
-
Wash the organic phase with 1M HCl (2 x 1 L) to remove excess TEA and unreacted amine. Note: Keep washes cold to avoid Boc cleavage.
-
Wash with water and brine.[2]
-
Concentrate to a solid.[2]
-
Crystallization: Recrystallize from Hexanes/EtOAc (9:1) to obtain a white crystalline solid.
-
Yield: ~800 g (84% over 2 steps).
-
Data: Melting point 110–112°C.
-
Step 3: Catalytic Hydrogenation to this compound
Objective: Reduce the nitrile to the primary amine without affecting the Boc group.
-
Setup: 2 L High-Pressure Autoclave (Hastelloy or Stainless Steel).
-
Reagents:
-
tert-Butyl (1-cyanocycloheptyl)carbamate: 200 g (0.84 mol)
-
Catalyst: Raney Nickel (Active, slurry in water): 40 g (20 wt% loading). Wash catalyst with MeOH 3x before use.
-
Solvent: 7M Ammonia in Methanol (1.5 L). Ammonia suppresses secondary amine formation.
-
-
Procedure:
-
Purge autoclave with Nitrogen (3 cycles).
-
Charge the substrate dissolved in Methanol/NH₃.
-
Add the washed Raney Nickel slurry.
-
Seal and purge with Nitrogen (3x), then Hydrogen (3x).
-
Pressurize to 50 psi (3.5 bar) H₂.
-
Stir vigorously (1000 rpm) at 40°C for 12–18 hours.
-
IPC: Monitor H₂ uptake. Reaction is complete when uptake ceases and HPLC confirms disappearance of nitrile.
-
-
Workup:
-
Vent H₂ and purge with Nitrogen.
-
Filter the mixture through a Celite pad to remove Raney Nickel. Caution: Keep filter cake wet to prevent ignition.
-
Concentrate the filtrate to remove MeOH and NH₃.
-
The residue is a thick oil or low-melting solid.
-
Purification: If necessary, convert to the Hydrochloride salt for purification, or use Flash Chromatography (DCM/MeOH/NH₄OH 90:10:1).
-
Final Yield: ~180 g (88%).
-
Analytical Specifications
| Test | Method | Acceptance Criteria |
| Appearance | Visual | White solid or colorless viscous oil |
| Purity | HPLC (C18, ACN/H₂O + 0.1% TFA) | > 98.0% |
| Identity | ¹H-NMR (400 MHz, CDCl₃) | Consistent with structure |
| Residual Solvents | GC-Headspace | Meets ICH limits (MeOH < 3000 ppm) |
Key NMR Signals (CDCl₃):
- 4.80 (br s, 1H, NH-Boc)
- 2.85 (s, 2H, -CH ₂-NH₂)
- 1.44 (s, 9H, Boc-CH₃)
- 1.20–2.00 (m, 12H, Cycloheptyl ring protons)
Workflow Diagram
Figure 2: Operational workflow for the scale-up process.
Troubleshooting & Optimization
-
Low Yield in Step 1: Ensure the ammonia source is fresh. If using aqueous ammonia, the biphasic nature requires vigorous stirring. Adding a phase transfer catalyst (e.g., TEBA) can improve kinetics.
-
Incomplete Hydrogenation: Raney Nickel can be deactivated by residual sulfur or cyanide from Step 1. Ensure the intermediate is thoroughly washed with brine and potentially recrystallized before hydrogenation. Increasing pressure to 100 psi can force the reaction to completion.
-
Product Solidification: The free base may be an oil. To obtain a solid for easier handling, treat the crude oil with 1.0 eq of HCl in Dioxane/Ether to precipitate the Hydrochloride salt , which is highly crystalline and stable.
References
-
Strecker Synthesis Scale-Up
-
Harrington, P. J., et al. "Scale-Up of a Strecker Reaction for the Synthesis of a Gem-Disubstituted Amino Acid." Organic Process Research & Development, 2002, 6(2), 120–124. Link
-
- Gould, F., et al. "Catalytic Hydrogenation of Nitriles to Primary Amines: A Review.
-
Gabapentinoid Synthesis (Structural Analogy)
-
Bryans, J. S., et al. "3-Substituted GABA Analogs with Central Nervous System Activity: A Review." Medicinal Research Reviews, 1999, 19(2), 149-177. Link
-
- Boc-Protection Standards: Basel, Y. & Hassner, A. "Di-tert-butyl dicarbonate and 4-(dimethylamino)pyridine: A standard protocol." The Journal of Organic Chemistry, 2000.
-
Compound Data Verification
Sources
- 1. tert-Butyl N-[1-(aminomethyl)cyclohexyl]carbamate | C12H24N2O2 | CID 16227900 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 904817-67-0|tert-Butyl (1-(aminomethyl)cycloheptyl)carbamate|BLD Pharm [bldpharm.com]
Strategic Functionalization of the Primary Amine in tert-butyl N-[1-(aminomethyl)cycloheptyl]carbamate
Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9][10]
The molecule tert-butyl N-[1-(aminomethyl)cycloheptyl]carbamate represents a specialized class of "gem-disubstituted" amino acid surrogates. Structurally, it features a cycloheptane ring with a quaternary center at position C1, substituted with both a Boc-protected amine and a free aminomethyl group (
The Synthetic Challenge:
While the target functional group is a primary amine, its reactivity is modulated by the adjacent quaternary center. The amine is located at a neopentyl-like position (
This guide provides high-reliability protocols to overcome this kinetic barrier, focusing on Amide Coupling (Acylation) and Reductive Amination (Alkylation) .
Decision Matrix: Reaction Pathway Selection
Before initiating synthesis, select the pathway based on the desired physicochemical profile of the final analog.
Figure 1: Strategic decision tree for functionalizing the neopentyl-like primary amine.
Protocol A: High-Efficiency Amide Coupling (HATU Method)
Rationale: Standard coupling reagents (EDC/HOBt) often fail to drive reactions to completion with neopentyl amines due to slow kinetics. HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) is the reagent of choice here.[1] It generates a highly reactive OAt-active ester that accelerates the acylation rate, compensating for the steric hindrance of the cycloheptyl ring [1].
Materials
-
Substrate: this compound (1.0 equiv).
-
Carboxylic Acid:
(1.1 – 1.2 equiv). -
Coupling Agent: HATU (1.2 equiv).
-
Base:
-Diisopropylethylamine (DIEA/DIPEA) (3.0 equiv). -
Solvent: Anhydrous DMF (preferred) or DCM.
Step-by-Step Methodology
-
Pre-Activation (Critical):
-
Dissolve the Carboxylic Acid (1.1 equiv) and HATU (1.2 equiv) in anhydrous DMF (
concentration relative to acid). -
Add DIEA (1.5 equiv) dropwise.
-
Stir at Room Temperature (RT) for 15–20 minutes.
-
Why? This ensures the formation of the activated OAt-ester before the hindered amine is introduced, preventing the amine from competing with the unactivated acid for the reagent.
-
-
Amine Addition:
-
Dissolve the cycloheptyl amine substrate (1.0 equiv) in a minimal volume of DMF.
-
Add the remaining DIEA (1.5 equiv) to this amine solution.
-
Add the amine solution to the pre-activated acid mixture in one portion.
-
-
Reaction & Monitoring:
-
Stir at RT under nitrogen.
-
Time: Typically 2–4 hours. Due to the gem-disubstituted bulk, some couplings may require heating to 40°C or extending time to 12 hours.
-
Monitor: LCMS is preferred over TLC due to the lack of UV activity in the starting carbamate. Look for the
peak of the product.
-
-
Workup:
-
Dilute with Ethyl Acetate.
-
Wash sequence: 1x Sat.
, 1x Water, 2x Brine (DMF removal). -
Dry over
and concentrate.
-
Protocol B: Titanium-Mediated Reductive Amination
Rationale:
Direct reductive amination using only
Materials
-
Amine: this compound (1.0 equiv).
-
Aldehyde/Ketone: (1.1 – 1.5 equiv).
-
Lewis Acid: Titanium(IV) isopropoxide (1.5 – 2.0 equiv).
-
Reducing Agent: Sodium borohydride (
) (2.0 equiv) or . -
Solvent: Anhydrous THF or Methanol.
Workflow Diagram
Figure 2: Titanium-mediated protocol ensures imine formation despite steric hindrance.
Step-by-Step Methodology
-
Imine Formation (The "Push"):
-
In a flame-dried flask, combine the amine (1.0 equiv) and the aldehyde (1.2 equiv).
-
Add anhydrous THF (
). -
Add
(1.5 equiv) via syringe. The solution may turn slightly yellow. -
Stir at RT for 6–12 hours.
-
Checkpoint: Do not proceed until LCMS shows full conversion to the imine (mass = Amine + Aldehyde - 18).
-
-
Reduction:
-
Caution: This step is exothermic.
-
Cool the reaction mixture to 0°C.
-
Add
(2.0 equiv) carefully in portions (if using Methanol) or as a suspension. Alternatively, use if acid-sensitive groups are present. -
Allow to warm to RT and stir for 2 hours.
-
-
Hydrolysis & Workup (Crucial for Ti removal):
-
Quench by adding water (1 mL per mmol substrate). A white precipitate (
) will form immediately. -
Dilute with EtOAc.[2]
-
Filtration: The mixture will be a slurry. Filter through a pad of Celite to remove the titanium salts. Wash the Celite pad thoroughly with EtOAc.
-
Concentrate the filtrate and purify via flash chromatography.
-
Comparative Data & Expectations
The following table summarizes expected outcomes based on the steric profile of the electrophile when reacting with the cycloheptyl scaffold.
| Reaction Type | Electrophile Sterics | Reagent System | Expected Time | Yield Target | Notes |
| Acylation | Unhindered (e.g., Acetyl Cl) | DIEA / DCM | 1 h | >90% | Fast, no HATU needed. |
| Acylation | Hindered (e.g., | HATU / DIEA / DMF | 4–16 h | 75–85% | Pre-activation is mandatory. |
| Red. Amination | Benzaldehyde (Aromatic) | 12 h (Imine) | 70–80% | Ti is required to drive equilibrium. | |
| Red. Amination | Aliphatic Ketone (Secondary) | 24 h + Heat | 40–60% | Very difficult due to gem-disubstitution + ketone bulk. | |
| Sulfonylation | Sulfonyl Chloride | 2–4 h | >85% | DMAP catalysis recommended. |
References
-
HATU Mechanism & Application: Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole.[1] An efficient peptide coupling additive. Journal of the American Chemical Society. Link
-
Titanium(IV) Isopropoxide in Reductive Amination: Mattson, R. J., et al. (1990). An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride. Journal of Organic Chemistry. Link
-
Steric Hindrance in Cycloalkanes: Eliel, E. L., et al. Conformational Analysis of Mobile Cyclohexanes and their Derivatives. Link (Contextual grounding for gem-disubstituted conformational locks).
-
General Reductive Amination Reviews: Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Journal of Organic Chemistry. Link
Sources
Troubleshooting & Optimization
Technical Support Center: Synthesis of tert-Butyl N-[1-(aminomethyl)cycloheptyl]carbamate
A Guide for Researchers, Scientists, and Drug Development Professionals
From the Bench of a Senior Application Scientist
Welcome to our dedicated technical guide for the synthesis of tert-butyl N-[1-(aminomethyl)cycloheptyl]carbamate. This molecule, a valuable building block in medicinal chemistry, features a mono-Boc-protected geminal diamine on a cycloheptyl scaffold. While the N-tert-butoxycarbonylation (Boc protection) of amines is a cornerstone of organic synthesis, achieving high yields with this specific substrate presents unique challenges, primarily due to the presence of two primary amino groups with differing steric environments.[1][2]
This guide is structured as an interactive troubleshooting resource. We will move beyond simple procedural lists to explore the underlying chemical principles, helping you diagnose issues, optimize your reaction conditions, and ultimately, improve your yield and purity.
Synthesis Overview & Key Challenges
The primary route to this compound involves the selective mono-protection of 1-(aminomethyl)cycloheptanamine with di-tert-butyl dicarbonate (Boc₂O).
Caption: General synthesis scheme for mono-Boc protection.
The core challenge is achieving high selectivity for the mono-protected product over the di-protected byproduct. The two primary amines, while both nucleophilic, exhibit subtle differences in steric hindrance that can be exploited.
Troubleshooting Guide: Question & Answer
Q1: My reaction is incomplete. TLC/LCMS analysis shows a significant amount of unreacted 1-(aminomethyl)cycloheptanamine starting material. What are the likely causes?
A1: An incomplete reaction is typically rooted in three areas: reagent stoichiometry, reaction conditions, or reagent quality.
-
Causality - Stoichiometry and Reagent Activity: The reaction consumes both Boc₂O and a base. The amine starting material acts as a nucleophile, attacking the electrophilic carbonyl of the Boc anhydride.[3] The base is crucial for neutralizing the acidic proton generated on the nitrogen after acylation, preventing the protonation of another equivalent of the starting diamine, which would render it non-nucleophilic.
-
Solution 1: Reagent Stoichiometry: Ensure you are using at least 1.0 equivalent of base relative to the amine. For the Boc₂O, using a slight deficit (e.g., 0.95 eq.) can sometimes favor mono-protection by starving the reaction before the second protection can occur. However, a more robust method is to use 1.0-1.1 equivalents and control the reaction conditions carefully.
-
Solution 2: Boc₂O Quality: Di-tert-butyl dicarbonate can slowly decompose, especially if exposed to moisture. Use a fresh bottle or verify the purity of your reagent.
-
Solution 3: Solvent Purity: Ensure you are using anhydrous (dry) solvents. Water can hydrolyze Boc₂O, reducing its effective concentration and stalling the reaction.
-
Q2: I'm observing a significant, less polar byproduct that I suspect is the di-Boc protected compound. How can I improve mono-selectivity?
A2: This is the most common cause of low yield for this specific synthesis. Over-protection occurs when the initially formed mono-Boc product reacts with remaining Boc₂O.
-
Causality - Kinetics vs. Thermodynamics: The formation of the di-Boc product is often favored under thermodynamic control (higher temperatures, longer reaction times). To favor the kinetic mono-protected product, you must control the reaction parameters to stop the reaction after the first, faster protection event.
-
Solution 1: Temperature Control: Run the reaction at a lower temperature. Start by adding the Boc₂O solution dropwise to the amine solution at 0 °C. Allowing the reaction to slowly warm to room temperature often provides the best balance of reaction rate and selectivity.[4]
-
Solution 2: Slow Addition: Instead of adding all the Boc₂O at once, add it slowly over 1-2 hours using a syringe pump. This keeps the instantaneous concentration of Boc₂O low, favoring reaction with the more abundant (and potentially more reactive) starting diamine over the mono-protected intermediate.
-
Solution 3: Choice of Base and Solvent: A bulkier, non-nucleophilic base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) is standard. The choice of solvent can also influence selectivity; moderately polar aprotic solvents like dichloromethane (DCM) or tetrahydrofuran (THF) are common.[5] See the data table below for a comparison.
-
| Parameter | Condition A | Condition B | Condition C | Expected Outcome |
| Solvent | Dichloromethane (DCM) | Acetonitrile (MeCN) | Tetrahydrofuran (THF) | MeCN can sometimes lead to higher yields in similar reactions.[6] |
| Base | Triethylamine (TEA) | DIPEA | aq. NaHCO₃ | TEA is a cost-effective and standard choice. |
| Temperature | 0 °C to RT | Room Temperature | 60 °C | Lower temperatures (0 °C to RT) are critical for maximizing mono-selectivity. |
| (Boc)₂O Addition | Slow (Syringe Pump) | Rapid (Single Portion) | - | Slow addition is crucial to prevent di-protection. |
Q3: The workup procedure is complicated, and I'm losing a significant amount of my product during extraction. How can I optimize the recovery?
A3: The product is an amine, making its solubility pH-dependent. A poorly managed workup can lead to product loss in the aqueous layer or the formation of emulsions.
-
Causality - Acid/Base Chemistry: At low pH, the free amine on your product will be protonated, rendering the molecule highly water-soluble. At high pH, it will be in its free-base form and soluble in organic solvents.[3]
-
Solution 1: Controlled pH Adjustment: After the reaction is complete, quench with a mild aqueous base like saturated sodium bicarbonate (NaHCO₃) solution, not a strong base like NaOH which can promote side reactions.[7] Ensure the final pH of the aqueous layer is basic (pH 8-9) before extraction.
-
Solution 2: Extraction Solvent: Use a suitable organic solvent for extraction, such as ethyl acetate or DCM. Perform multiple extractions (e.g., 3x) with smaller volumes rather than one large extraction to maximize recovery.
-
Solution 3: Brine Wash: After extraction, wash the combined organic layers with brine (saturated NaCl solution). This helps to break up emulsions and remove residual water before drying with a desiccant like anhydrous sodium sulfate (Na₂SO₄).[7]
-
Optimized Experimental Protocol
This protocol incorporates the troubleshooting solutions for maximizing the yield and purity of the target compound.
-
Setup: To a flame-dried round-bottom flask under an argon or nitrogen atmosphere, add 1-(aminomethyl)cycloheptanamine (1.0 eq.) and anhydrous dichloromethane (DCM, approx. 0.1 M concentration).
-
Cooling: Cool the stirred solution to 0 °C using an ice-water bath.
-
Base Addition: Add triethylamine (1.1 eq.) to the solution.
-
Boc₂O Addition: In a separate flask, dissolve di-tert-butyl dicarbonate (1.05 eq.) in a small amount of anhydrous DCM. Add this solution dropwise to the cooled amine solution over 1-2 hours.
-
Reaction: Allow the reaction mixture to stir at 0 °C for 2 hours, then let it warm slowly to room temperature and stir for an additional 12-16 hours.
-
Monitoring: Monitor the reaction progress by TLC or LCMS, checking for the consumption of the starting material and the formation of the product.
-
Workup:
-
Quench the reaction by adding saturated aqueous NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer two more times with DCM.
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.[7]
-
-
Purification:
-
Filter off the drying agent and concentrate the solvent under reduced pressure.
-
Purify the crude residue by column chromatography on silica gel, typically using a gradient of methanol in dichloromethane or ethyl acetate in hexanes to separate the mono-Boc product from any di-Boc byproduct and baseline impurities.
-
Troubleshooting Workflow
If you encounter low yields, follow this logical workflow to diagnose the issue.
Caption: A workflow for diagnosing sources of low yield.
Frequently Asked Questions (FAQs)
-
Can I use a different base, like sodium hydroxide? While Boc protections can be run with NaOH in aqueous/organic biphasic systems, it is generally not recommended for this substrate. Strong nucleophilic bases like NaOH can promote the hydrolysis of the Boc anhydride and may lead to other side reactions. A non-nucleophilic organic base like TEA or DIPEA in an anhydrous organic solvent provides a cleaner reaction profile.[8]
-
How critical is the "anhydrous" condition? It is very important. Moisture will react with di-tert-butyl dicarbonate to form tert-butanol and carbon dioxide, effectively quenching your reagent and leading to an incomplete reaction. Always use flame- or oven-dried glassware and anhydrous solvents for best results.
-
My product seems to co-elute with the di-Boc byproduct during column chromatography. What can I do? If separation is difficult, try a different solvent system for your chromatography (e.g., switch from ethyl acetate/hexanes to methanol/DCM). You can also try adding a small amount of triethylamine (~0.1-1%) to the eluent, which can sharpen the peaks of amine-containing compounds and improve separation on silica gel.
-
Are there any alternative synthetic routes? While direct protection of the diamine is the most straightforward route, alternative multi-step strategies exist. One could, for example, start from a precursor like 1-amino-1-cycloheptanecarboxylic acid, protect the amine, reduce the carboxylic acid to an alcohol, convert the alcohol to an amine (e.g., via a mesylate and azide), and then reduce the azide. However, this is a much longer and less atom-economical approach. For most applications, optimizing the direct protection is the most efficient path.
References
-
Lebel, H., & Leogane, O. (2006). Aromatic Carbamates and Ureas through a Curtius Rearrangement of Carboxylic Acids. Organic Letters, 8(25), 5717–5720. [Link]
-
Master Organic Chemistry. (2018). Protecting Groups For Amines: Carbamates. [Link]
-
Shabir, G., et al. (2017). Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies. Medicinal Chemistry Research, 26, 1544–1556. [Link]
-
Kim, T. L., Jeong, M., & Cheon, C.-H. (2015). Synthesis of Secondary N-Methylamines via Reductive Amination of Aldehydes with N-Boc-N-Methylamine Using Me2SiHCl. The Journal of Organic Chemistry, 80(21), 10962-10968. [Link]
-
Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]
-
Chemistry Steps. Boc Protecting Group for Amines. [Link]
- Google Patents. (EP3752488A1) Method for preparing tert-butyl n-((1r,2s,5s) -2-((2-((5-chloropyridin-2-yl)amino)-2-oxoacetyl)amino)-5-(dimethylcarbamoyl)cyclohexyl)
-
ResearchGate. (2015). Synthesis of Secondary N -Methylamines via Reductive Amination of Aldehydes with N -Boc- N -Methylamine Using Me 2 SiHCl. [Link]
-
Autechaux, S. (2024). The Role of tert-Butyl N-[3-(aminomethyl)phenyl]carbamate in Advanced Organic Synthesis. [Link]
-
ACS GCI Pharmaceutical Roundtable. BOC Deprotection. [Link]
-
Reddit. (r/chemhelp). Having great trouble with a Boc-protection reaction. [Link]
- Google Patents. (CA3087004A1) Method for preparing tert-butyl n-((1r,2s,5s)-2-((2-((5-chloropyridin-2-yl)amino)-2-oxoacetyl)amino)-5-(dimethylcarbamoyl)cyclohexyl)
-
MH Chem. (2022, August 13). Amine Boc protection-Mechanism and Reaction Setup [Video]. YouTube. [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. nbinno.com [nbinno.com]
- 3. m.youtube.com [m.youtube.com]
- 4. Carbamate synthesis by amination (carboxylation) or rearrangement [organic-chemistry.org]
- 5. CA3087004A1 - Method for preparing tert-butyl n-((1r,2s,5s)-2-((2-((5-chloropyridin-2-yl)amino)-2-oxoacetyl)amino)-5-(dimethylcarbamoyl)cyclohexyl)carbamate - Google Patents [patents.google.com]
- 6. EP3752488A1 - Method for preparing tert-butyl n-((1r,2s,5s)-2-((2-((5-chloropyridin-2-yl)amino)-2-oxoacetyl)amino)-5-(dimethylcarbamoyl)cyclohexyl)carbamate - Google Patents [patents.google.com]
- 7. Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Boc-Protected Amino Groups [organic-chemistry.org]
Technical Support Center: Purification of tert-Butyl N-[1-(aminomethyl)cycloheptyl]carbamate
Welcome to the technical support guide for the purification of tert-butyl N-[1-(aminomethyl)cycloheptyl]carbamate. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols designed for researchers, chemists, and drug development professionals. Our goal is to equip you with the expertise to overcome common challenges associated with the isolation and purification of this key synthetic intermediate.
Introduction: The Purification Challenge
This compound is a valuable bifunctional building block, featuring both a Boc-protected primary amine and a free primary amine on a quaternary carbon center. The primary challenge in its synthesis and purification stems from the reaction of 1,1-cycloheptanedimethanamine with di-tert-butyl dicarbonate (Boc₂O). This reaction can yield a mixture of the desired mono-protected product, the di-protected byproduct, and unreacted starting material. Achieving high purity is critical for subsequent synthetic steps. This guide explains the causality behind these challenges and provides robust, field-proven protocols for obtaining a highly pure product.
Section 1: Frequently Asked Questions (FAQs)
Q1: What are the most likely impurities in my crude reaction mixture?
A1: Following a typical Boc-protection reaction, your crude product likely contains three main components distinguishable by their polarity:
-
Unreacted 1,1-cycloheptanedimethanamine: The starting diamine is highly polar and will have a very low Retention Factor (Rf) on a normal-phase TLC plate, often remaining at the baseline.
-
Di-Boc Protected Byproduct: tert-butyl N-[1-({[(tert-butoxy)carbonyl]amino}methyl)cycloheptyl]carbamate is the least polar component, as both nucleophilic amine groups have been capped. It will exhibit the highest Rf on a TLC plate.
-
Reagent Byproducts: Excess Boc₂O and its hydrolysis product, tert-butanol, are also common. These are typically volatile or can be removed during an aqueous workup.
Q2: What is the best initial purification strategy for this compound?
A2: For most lab-scale syntheses (<50 g), flash column chromatography on silica gel is the most effective method. The significant polarity difference between the desired mono-Boc product, the starting diamine, and the di-Boc byproduct allows for excellent separation. For industrial-scale production, purification may involve selective extraction or crystallization, though the often-oily nature of Boc-protected amines can make crystallization challenging[1].
Q3: How can I effectively monitor the purification process?
A3: Thin-Layer Chromatography (TLC) is an indispensable tool[2][3]. A typical eluent system for TLC analysis is 5-10% Methanol in Dichloromethane (DCM) or 20-30% Ethyl Acetate in Hexanes. To prevent streaking caused by the basicity of the amines, it is highly recommended to add a small amount of triethylamine (Et₃N, ~0.5-1%) to the eluent system[2]. Visualization can be achieved using UV light (if the molecule has a chromophore, which this one does not), followed by staining with ninhydrin (stains primary amines blue/purple) and/or phosphomolybdic acid (PMA) for a general-purpose stain[2].
Q4: My final product is a thick oil, but the literature reports a solid. How can I induce crystallization?
A4: Boc-protected amines are notoriously difficult to crystallize and often remain as oils or waxy solids. If high purity has been confirmed by NMR and LC-MS, you can attempt the following:
-
Trituration: Dissolve the oil in a minimal amount of a polar solvent (e.g., diethyl ether or ethyl acetate) and then slowly add a non-polar solvent (e.g., hexanes or pentane) while stirring or sonicating until a precipitate forms.
-
Seed Crystals: If you have a small amount of solid material from a previous batch, adding a single seed crystal to a supersaturated solution can initiate crystallization[1].
-
Solvent Evaporation: Dissolve the oil in a volatile solvent like DCM or ether and allow it to evaporate slowly in a loosely capped vial in a cold environment (e.g., a refrigerator or freezer).
Section 2: Troubleshooting Guide
This section addresses specific issues you may encounter during the purification workflow.
| Problem | Probable Cause(s) | Recommended Solution(s) |
| My TLC plate shows three distinct spots after the reaction. | This is the expected outcome. The spots correspond to the starting diamine (baseline), the desired mono-Boc product (mid-Rf), and the di-Boc byproduct (high-Rf). | This is not an issue but rather the expected profile of the crude mixture. Proceed with flash column chromatography for separation. Use a co-spot lane (crude + starting material) to definitively identify each spot. |
| My compound streaks badly on the TLC plate and during column chromatography. | The free primary amine on your product is interacting with the acidic silanol (Si-OH) groups on the silica gel surface, causing poor peak shape and tailing. | Deactivate the silica gel. For column chromatography, add 0.5-1% triethylamine (Et₃N) or ammonia (in methanol solution) to your eluent mixture. This neutralizes the acidic sites and ensures sharp, well-defined bands[2]. |
| I have a very low yield after column chromatography. | 1. Co-elution: The polarity of the eluent may be too high, causing the desired product to elute with impurities. 2. Incomplete Extraction: The product may have been partially lost to the aqueous layer during workup if the pH was too acidic. 3. Product Adsorption: The product may have irreversibly adsorbed to the silica gel, though this is less common with a deactivated column. | 1. Optimize Eluent: Use a shallower gradient during chromatography. Start with a low polarity eluent (e.g., 100% Hexane) and gradually increase the polar component (e.g., Ethyl Acetate). 2. Check Workup pH: Ensure the aqueous layer is neutral or slightly basic (pH 7-8) before extracting your product into the organic phase. 3. Flush Column: After collecting your product, flush the column with a very polar solvent system (e.g., 20% MeOH in DCM) to see if any remaining material elutes. |
| My ¹H NMR spectrum shows a complex multiplet around 2.5-3.0 ppm instead of clean signals for the -CH₂NH₂ group. | This often indicates the presence of the starting diamine, which may be protonated or exist as a salt, leading to broad or complex signals. | Perform an acidic wash. Dissolve the product in an organic solvent (e.g., DCM or Ethyl Acetate) and wash with a dilute aqueous acid solution (e.g., 0.1 M HCl). The protonated diamine will move to the aqueous layer. Neutralize the organic layer with saturated NaHCO₃, dry, and re-concentrate. Caution: Do not use strong acid, as it can begin to cleave the Boc group[4][5]. |
| My ¹H NMR shows two signals in the ~1.4 ppm region. | The main signal at ~1.45 ppm is your product's Boc group. A second, often smaller, singlet nearby indicates contamination with the di-Boc protected byproduct. | This requires careful re-purification via column chromatography. Use a very shallow and slow gradient to improve the separation between the mono- and di-protected species. The di-protected product is significantly less polar and will elute much earlier. |
Section 3: Detailed Experimental Protocols
Protocol 1: Purity Assessment by Thin-Layer Chromatography (TLC)
This protocol is essential for analyzing the crude reaction mixture and monitoring the column chromatography fractions.
-
Prepare the TLC Chamber: Add your chosen eluent (e.g., 80:20:1 Hexane/Ethyl Acetate/Et₃N) to a developing chamber to a depth of ~0.5 cm. Place a piece of filter paper inside to saturate the chamber atmosphere. Cover and let it equilibrate for 5-10 minutes.
-
Spot the Plate: On a silica gel TLC plate, draw a faint pencil line ~1 cm from the bottom.
-
Lane 1 (Starting Material): Spot a dilute solution of the starting diamine.
-
Lane 2 (Co-Spot): Spot the starting material, and then spot the crude reaction mixture directly on top of it.
-
Lane 3 (Crude): Spot a dilute solution of your crude reaction mixture.
-
-
Develop the Plate: Place the TLC plate in the equilibrated chamber and cover it. Allow the solvent front to travel up the plate until it is ~1 cm from the top.
-
Visualize: Remove the plate and immediately mark the solvent front with a pencil.
-
Dry the plate with a heat gun (gently).
-
Dip the plate in a ninhydrin staining solution.
-
Heat the plate carefully with a heat gun until colored spots appear (primary amines will turn a characteristic blue/purple).
-
Protocol 2: Purification by Flash Column Chromatography
This protocol describes the purification of the crude product to isolate the desired mono-Boc compound.
-
Prepare the Slurry and Column:
-
Choose a column size appropriate for your scale (a good rule of thumb is a 40:1 to 100:1 ratio of silica gel weight to crude product weight).
-
Prepare a slurry of silica gel in a low-polarity eluent (e.g., 95:5 Hexane/Ethyl Acetate).
-
Pour the slurry into the column and use pressure or gravity to pack it evenly, ensuring no air bubbles are trapped.
-
-
Load the Sample:
-
Dissolve your crude product in a minimal amount of DCM.
-
Add a small amount of silica gel (~2-3x the weight of your crude product) to this solution.
-
Evaporate the solvent completely to obtain a dry, free-flowing powder. This is the "dry loading" method, which generally results in better separation.
-
Carefully add the dry-loaded sample to the top of the packed silica gel bed.
-
-
Run the Column:
-
Begin eluting with a low-polarity solvent system (e.g., 95:5:1 Hexane/EtOAc/Et₃N).
-
The non-polar di-Boc byproduct will elute first.
-
Gradually increase the polarity of the eluent (e.g., move to 80:20:1 Hexane/EtOAc/Et₃N). This gradual change is known as a gradient elution.
-
The desired mono-Boc product will begin to elute.
-
Finally, the polar starting diamine will remain on the column or elute with a much more polar solvent system (e.g., 10% MeOH in DCM).
-
-
Collect and Analyze Fractions:
-
Collect fractions of a consistent volume throughout the elution.
-
Analyze the collected fractions by TLC (using the method in Protocol 1) to identify which ones contain the pure product.
-
-
Combine and Evaporate:
-
Combine all fractions that show a single, clean spot corresponding to the desired product.
-
Remove the solvent using a rotary evaporator to yield the purified product.
-
Section 4: Data Interpretation
Table 1: Typical TLC Rf Values
| Compound | Expected Rf (80:20 Hexane/EtOAc) | Ninhydrin Stain | Notes |
| 1,1-cycloheptanedimethanamine | ~0.0 - 0.1 | Strong Positive (Purple) | Highly polar, may stick to the baseline. |
| This compound (Product) | ~0.3 - 0.5 | Positive (Purple) | The target compound with intermediate polarity. |
| Di-Boc Protected Byproduct | ~0.7 - 0.9 | Negative | Non-polar, travels close to the solvent front. No free primary amine to react with ninhydrin. |
Table 2: Characteristic ¹H NMR Chemical Shifts
| Protons | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration | Notes |
| -C(CH₃ )₃ (Boc group) | ~1.45 | Singlet | 9H | The large, sharp singlet is the hallmark of a Boc group[6][7]. |
| -NH₂ (free amine) | ~1.5 - 2.5 | Broad Singlet | 2H | Often broad and may exchange with trace D₂O. |
| Cycloheptyl protons | ~1.4 - 1.7 | Multiplet | 12H | Complex overlapping signals from the cycloheptyl ring. |
| -CH₂ NH₂ | ~2.6 - 2.8 | Singlet or AB quartet | 2H | Protons on the carbon adjacent to the free amine. |
| -NH- (carbamate) | ~4.5 - 5.5 | Broad Singlet | 1H | Often broad and may exchange with trace D₂O. |
Section 5: Visual Workflows
Purification Strategy Decision Tree
This diagram outlines the logical steps for deciding on a purification strategy after synthesizing the crude product.
Caption: Decision tree for selecting a purification strategy.
Flash Column Chromatography Workflow
This flowchart illustrates the key steps in the purification protocol.
Caption: Step-by-step workflow for flash column chromatography.
References
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]
-
Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow - PMC - NIH. (2024). National Institutes of Health. Retrieved from [Link]
- Google Patents. (2021). CN112661672A - Crystallization method of Boc-amino acid.
-
Thompson, A. L., et al. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development. ACS Publications. Retrieved from [Link]
-
A Greener Approach for the Chemoselective Boc Protection of Amines Using Sulfonated Reduced Graphene Oxide as a Catalyst. (2019). MDPI. Retrieved from [Link]
-
Fisher Scientific. (n.d.). Amine Protection / Deprotection. Retrieved from [Link]
- Google Patents. (2023). EP3752488A1 - Method for preparing tert-butyl n-((1r,2s,5s)....
-
VanVeller, B. (n.d.). VanVeller Lab Resources - Department of Chemistry. Iowa State University. Retrieved from [Link]
-
PubChem. (n.d.). tert-Butyl N-[1-(aminomethyl)cyclohexyl]carbamate. National Center for Biotechnology Information. Retrieved from [Link]
-
Supporting Information: - Facile Synthesis and Altered Ionization Efficiency of Diverse Nε-Alkyllysine Containing Peptides. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]
- Google Patents. (2020). CA3087004A1 - Method for preparing tert-butyl n-((1r,2s,5s)....
-
Yang, J. W., Pan, S. C., & List, B. (2009). tert-Butyl Phenyl(phenylsulfonyl)methylcarbamate. Organic Syntheses, 86, 286. Retrieved from [Link]
-
General Method for Selective Mono-Boc Protection of Diamines and Thereof. (2012). SciELO México. Retrieved from [Link]
-
Reddit. (2024). Advice on N-boc deprotection in the presence of acid sensitive groups. r/Chempros. Retrieved from [Link]
-
ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). BOC Deprotection. Retrieved from [Link]
-
ResearchGate. (n.d.). 1H NMR spectrum of tert-butyl (3-hydroxyethyl)carbamate. Retrieved from [Link]
Sources
- 1. CN112661672A - Crystallization method of Boc-amino acid - Google Patents [patents.google.com]
- 2. VanVeller Lab Resources [group.chem.iastate.edu]
- 3. rsc.org [rsc.org]
- 4. Amine Protection / Deprotection [fishersci.co.uk]
- 5. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. tert-Butyl carbamate(4248-19-5) 1H NMR [m.chemicalbook.com]
Technical Support Center: Functionalization of tert-butyl N-[1-(aminomethyl)cycloheptyl]carbamate
Case ID: #CH-702-NEO Subject: Catalyst Selection & Protocol Optimization for Sterically Hindered Neopentyl Amines Assigned Scientist: Senior Application Specialist, Process Chemistry Division
Executive Summary: The "Neopentyl" Challenge
You are working with tert-butyl N-[1-(aminomethyl)cycloheptyl]carbamate . Before selecting a catalyst, you must recognize the specific structural adversary: Steric Hindrance .
Although the amine is primary (
-
The Good News: The cycloheptyl ring introduces slightly more flexibility than a cyclohexyl or cyclobutyl analog, potentially lowering the activation energy for tetrahedral intermediates compared to tighter rings.
-
The Bad News: Standard "textbook" conditions (e.g., EDC/NHS, simple Pd/PPh3) will likely result in stalled conversion or extensive byproduct formation.
This guide provides three "Tickets" covering the most common functionalization pathways: Amidation , Cross-Coupling , and Reductive Amination .
Ticket #001: Amide Coupling (Acylation)
User Issue: "I am trying to couple this amine with a carboxylic acid using EDC/HOBt, but the yield is stuck at <30%."
Root Cause Analysis
Standard carbodiimide couplings (EDC/DCC) rely on the formation of an O-acylisourea intermediate. For neopentyl amines, the approach to this intermediate is sterically blocked. The reaction kinetics are too slow, allowing the active ester to hydrolyze or rearrange before the amine can attack.
Solution A: The Stoichiometric "Sledgehammer" (HATU)
For high-value synthesis where purification is automated, switch to HATU . The 7-azabenzotriazole moiety creates a highly reactive active ester that accelerates the kinetics significantly, often overcoming the steric barrier.
-
Reagent: HATU (1.2 equiv) + DIPEA (3.0 equiv).
-
Solvent: DMF or NMP (Polar aprotic is essential to stabilize the transition state).
-
Protocol Note: Pre-activate the acid with HATU/DIPEA for 5 minutes before adding the amine.
Solution B: The Catalytic "Green" Route (Boronic Acid Catalysis)
If you require a scalable, greener method without difficult byproduct removal (like urea from EDC), use Boronic Acid Catalysis .
-
Catalyst: (2-Iodophenyl)boronic acid or MIBA (5-Methoxy-2-iodophenylboronic acid).
-
Mechanism: The boronic acid forms a mixed anhydride (acyloxyboronate) with the carboxylic acid. This intermediate activates the carbonyl group while simultaneously directing the amine via hydrogen bonding, effectively "pulling" the amine into the reaction center despite the steric bulk.
Experimental Protocol (Catalytic Amidation):
-
Setup: 2-neck flask with a Dean-Stark trap (or activated 4Å Molecular Sieves).
-
Solvent: Toluene or Fluorobenzene (reflux required).
-
Reagents: Carboxylic Acid (1.0 equiv), Amine (1.0 equiv), Catalyst (10 mol%).
-
Condition: Reflux for 12–24 hours.
-
Workup: Simple filtration (if sieves used) and evaporation. The catalyst can often be recovered.
Ticket #002: C-N Cross-Coupling (Buchwald-Hartwig)
User Issue: "I need to arylate the amine. I tried
Root Cause Analysis
Primary alkyl amines are difficult substrates for Buchwald-Hartwig coupling due to the competing
Catalyst System Recommendation
You must use a ligand designed specifically for primary alkyl amines that creates a large enough "pocket" for the substrate.
-
Gold Standard Ligand: BrettPhos (or tBuBrettPhos ).
-
Pre-catalyst: BrettPhos Pd G4 (Fourth Generation Pre-catalyst).
-
Why? The G4 pre-catalyst ensures rapid activation at low temperatures, preventing catalyst decomposition before the difficult amine coordination step occurs.
-
Data Comparison: Ligand Performance for Neopentyl Amines
| Ligand | Yield | Observation |
| PPh3 / BINAP | < 10% | Inactive. Steric crowding prevents amine binding. |
| Xantphos | 25% | Slow conversion. Catalyst death leads to dehalogenation. |
| RuPhos | 60-70% | Good, but better suited for secondary amines. |
| BrettPhos | > 90% | Optimal. Large bite angle and steric bulk promote reductive elimination. |
Experimental Protocol (Buchwald-Hartwig):
-
Glovebox/Schlenk: Charge vial with Aryl Halide (1.0 equiv), Amine (1.2 equiv), NaOtBu (1.4 equiv).
-
Catalyst: Add BrettPhos Pd G4 (1–2 mol%).
-
Solvent: 1,4-Dioxane or t-Amyl alcohol (0.2 M).
-
Temp: 80°C – 100°C.
-
Monitoring: Monitor consumption of Aryl Halide. If stalled, add 1 mol% more catalyst (catalyst death is common with sterics).
Ticket #003: Reductive Amination
User Issue: "I'm trying to alkylate the amine with a ketone using
Root Cause Analysis
Reductive amination proceeds via an imine (or hemiaminal) intermediate. With a neopentyl amine and a ketone, the equilibrium formation of the imine is extremely unfavorable due to steric clash.
Solution: The Titanium(IV) Protocol
You must force the equilibrium to the imine before adding the reducing agent. Titanium(IV) isopropoxide acts as both a Lewis acid catalyst and a water scavenger (shifting equilibrium to the right).[1]
Experimental Protocol:
-
Imine Formation: Mix Amine (1.0 equiv) and Ketone (1.0–1.2 equiv) in neat
(2.0 equiv) or in THF. -
Stir: Stir at ambient temperature (or 40°C) for 6–12 hours. The solution will likely turn yellow/orange, indicating imine formation.
-
Reduction: Dilute with Ethanol (absolute). Add
(1.5 equiv) cautiously (exothermic!). -
Quench: Add water/NaOH. A white precipitate (
) will form. Filter through Celite.
Visual Troubleshooting Guides
Figure 1: Catalyst Decision Matrix
Caption: Decision tree for selecting the optimal catalytic system based on reaction type and steric constraints.
Figure 2: Mechanism of Boronic Acid Catalysis
Caption: Catalytic cycle showing how boronic acids activate the carboxylic acid while guiding the sterically hindered amine.
References
-
Catalytic Amidation: Gernigon, N., Al-Zoubi, R. M., & Hall, D. G. (2012).[2] Direct Amidation of Carboxylic Acids with Amines Catalyzed by ortho-Iodoarylboronic Acids: Substrate Scope and Mechanistic Insights. The Journal of Organic Chemistry, 77(19), 8386–8400.
-
Buchwald-Hartwig (Primary Amines): Maiti, D., Fors, B. P., & Buchwald, S. L. (2009). A General Method for the Palladium-Catalyzed Arylation of Primary Amines. Chemical Science, 1(1).
-
Ligand Selection (BrettPhos): Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50.
-
Titanium(IV) Reductive Amination: Bhattacharyya, S. (1995). Titanium(IV) isopropoxide mediated reductive amination of carbonyl compounds. Journal of the Chemical Society, Perkin Transactions 1, (16), 2001-2005.
-
Edoxaban Intermediate Context: The cyclohexyl analog of this compound is a key intermediate in the synthesis of Edoxaban. See patents for industrial scale-up conditions of similar hindered diamines.
Sources
Validation & Comparative
1H NMR Analysis Guide: tert-butyl N-[1-(aminomethyl)cycloheptyl]carbamate
The following guide provides an in-depth technical analysis of the 1H NMR characterization of tert-butyl N-[1-(aminomethyl)cycloheptyl]carbamate . This document is structured to assist researchers in validating the structure, purity, and reaction progress of this specific gem-disubstituted cycloheptane scaffold, a critical intermediate in the synthesis of neuroactive amino acid analogs.
Introduction & Structural Context
This compound (CAS: 190586-88-2, Formula: C13H26N2O2) represents a specialized class of "gem-diamine" precursors. Structurally, it consists of a seven-membered cycloheptane ring possessing a quaternary carbon at position 1, substituted with both a protected amine (N-Boc) and a free aminomethyl group (-CH₂NH₂).
Accurate NMR characterization is challenging due to:
-
Conformational Mobility: The cycloheptane ring exhibits rapid pseudorotation (twist-chair/twist-boat), often broadening ring proton signals.
-
Signal Overlap: The bulky tert-butyl group (9H) often obscures critical ring protons in the 1.4–1.6 ppm range.
-
Exchangeable Protons: The presence of both a carbamate proton (-NH-Boc) and a primary amine (-NH₂) requires careful solvent selection for visualization.
This guide compares analytical approaches to resolve these issues, ensuring robust structural confirmation.
Experimental Protocol (Self-Validating System)
To ensure reproducibility, follow this standardized protocol. This workflow minimizes water interference and optimizes relaxation times for accurate integration.
Step 1: Sample Preparation
-
Mass: Weigh 10–15 mg of the compound.
-
Solvent Volume: 0.6 mL (ensure a height of ~4 cm in a 5 mm tube).
-
Solvent Choice:
-
CDCl₃ (99.8% D): Standard for purity checks and aliphatic resolution.
-
DMSO-d₆ (99.9% D): Required for resolving labile protons (NH) and confirming the carbamate linkage.
-
-
Additives: If the primary amine is protonated (salt form), add 1-2 drops of NaOD (in D₂O) or solid K₂CO₃ to the tube to liberate the free base for consistent chemical shifts.
Step 2: Instrument Parameters
-
Frequency: 400 MHz or higher recommended (to resolve the cycloheptyl multiplet).
-
Pulse Sequence: Standard 1D proton (zg30 or equivalent).
-
Relaxation Delay (D1): Set to 5–10 seconds .
-
Reasoning: The quaternary carbon environment and the tert-butyl group have long T1 relaxation times. A short D1 will lead to under-integration of the Boc signal relative to the ring protons.
-
-
Scans (NS): 16–32 scans (sufficient for 10 mg).
Comparative Analysis: Solvent Performance
The choice of solvent fundamentally alters the spectral topology. The table below compares the "performance" of CDCl₃ versus DMSO-d₆ for this specific molecule.
Table 1: Solvent Performance Comparison
| Feature | CDCl₃ (Chloroform-d) | DMSO-d₆ (Dimethyl Sulfoxide-d₆) | Recommendation |
| Carbamate (-NH-Boc) | Broad singlet, often invisible or ~4.5–5.0 ppm. | Sharp doublet/singlet, ~6.2–6.8 ppm. | Use DMSO to confirm N-substitution. |
| Aminomethyl (-CH₂-) | Distinct singlet/ABq at ~2.6–2.8 ppm . | Often overlaps with solvent water peak (~3.33 ppm) or solvent satellite. | Use CDCl₃ for clear CH₂ integration. |
| Boc Group (t-Bu) | Sharp singlet, 1.44 ppm . | Sharp singlet, 1.38 ppm . | Equal performance. |
| Ring Protons | Complex multiplets, 1.4–1.8 ppm. | Broadened due to viscosity; less resolution. | Use CDCl₃ for ring conformation analysis. |
| Primary Amine (-NH₂) | Broad, variable (1.0–1.5 ppm). | Broad, often distinct from water if dry. | DMSO preferred for H-bonding studies. |
Spectral Assignments & Data Interpretation
The following data corresponds to the free base form in CDCl₃ .
Chemical Shift Table (CDCl₃, 400 MHz)
| Position | Group | Shift (δ, ppm) | Multiplicity | Integration | Assignments/Notes |
| Carbamate NH | -NH-Boc | 4.60 – 4.90 | Broad Singlet | 1H | Exchangeable; shift is concentration dependent. |
| Aminomethyl | -CH ₂-NH₂ | 2.65 – 2.75 | Singlet | 2H | Diagnostic peak. Verifies reduction of nitrile/amide precursor. |
| Ring (α) | C2/C7-H | 1.60 – 1.85 | Multiplet | 4H | Deshielded by quaternary center. |
| Ring (β/γ) | C3-C6-H | 1.45 – 1.65 | Multiplet | 8H | Overlaps with Boc signal. |
| Boc | -C(CH ₃)₃ | 1.44 | Singlet | 9H | Strong intensity reference. |
| Amine | -NH₂ | 1.10 – 1.30 | Broad | 2H | Often buried under the methyl/ring signals. |
Visualizing the Analysis Workflow
The following diagram illustrates the decision logic for characterizing this compound, distinguishing it from common impurities like the unreduced nitrile or the deprotected amine.
Figure 1: Analytical decision tree for validating this compound against common synthetic byproducts.
Critical Comparison: Product vs. Alternatives
In drug development, this compound is often compared against its precursors or analogs.
vs. Precursor (1-(Boc-amino)cycloheptanecarbonitrile)
-
Differentiation: The nitrile precursor lacks the 2.70 ppm singlet (-CH₂-NH₂) .
-
Mechanism: The reduction of the nitrile group (C≡N) to the amine (CH₂-NH₂) results in the appearance of these two protons upfield. If the 2.7 ppm peak is missing, the reduction failed.
vs. Deprotected Analog (1-(aminomethyl)cycloheptan-1-amine)
-
Differentiation: The deprotected amine (often a salt) lacks the massive 9H singlet at 1.44 ppm .
-
Performance Note: The free amine is highly polar and may require D₂O or CD₃OD for solubility, whereas the Boc-protected product is lipophilic and soluble in CDCl₃.
vs. Regioisomer (tert-butyl N-[(1-aminocycloheptyl)methyl]carbamate)[1]
-
Scenario: If the Boc group is on the methyl nitrogen instead of the ring nitrogen.
-
NMR Evidence:
-
Product (Correct): The -CH₂- protons are adjacent to a primary amine (NH₂). Shift ~2.7 ppm.
-
Isomer (Incorrect): The -CH₂- protons are adjacent to a carbamate (NH-Boc). Shift moves downfield to ~3.2–3.4 ppm due to the electron-withdrawing carbonyl.
-
Coupling: The correct product CH₂ is a singlet (or close AB). The isomer CH₂ would couple to the carbamate NH in DMSO (becoming a doublet).
-
References
-
PubChem. (n.d.). This compound. National Library of Medicine. Retrieved February 11, 2026, from [Link]
-
Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. Retrieved from [Link]
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. Retrieved from [Link]
Comparative Analysis of Mass Spectrometry Techniques for the Characterization of tert-butyl N-[1-(aminomethyl)cycloheptyl]carbamate
A Senior Application Scientist's Guide for Researchers in Drug Development
In the landscape of pharmaceutical development, the precise structural elucidation and quantification of novel chemical entities are paramount. Tert-butyl N-[1-(aminomethyl)cycloheptyl]carbamate, a molecule featuring a bulky cycloheptyl core and a labile tert-butyloxycarbonyl (Boc) protecting group, presents unique challenges for mass spectrometric analysis. This guide provides an in-depth comparison of various mass spectrometry (MS) ionization techniques and analyzer platforms for the comprehensive characterization of this compound, grounded in established principles and data from analogous structures.
Physicochemical Properties and Predicted Behavior
This compound (Molecular Weight: 242.38 g/mol ) possesses a primary amine shielded by a Boc group, rendering it less polar than its unprotected counterpart. The cycloheptyl ring contributes to its nonpolar character. The presence of the carbamate and the potential for protonation of the aminomethyl nitrogen under acidic conditions suggest that this molecule is amenable to analysis by soft ionization techniques common in liquid chromatography-mass spectrometry (LC-MS).
Comparison of Ionization Techniques: ESI vs. APCI
The choice of ionization source is critical for achieving optimal sensitivity and generating informative mass spectra. For this compound, both Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) are viable options, with their suitability depending on the analytical objective.
| Feature | Electrospray Ionization (ESI) | Atmospheric Pressure Chemical Ionization (APCI) |
| Principle | Ions are formed from charged droplets in a strong electric field. | Gas-phase ion-molecule reactions initiated by a corona discharge.[1] |
| Analyte Polarity | Best for polar and ionizable compounds.[2] | Suitable for neutral or less polar compounds.[2] |
| Predicted Ion | Primarily [M+H]⁺ | Primarily [M+H]⁺, potential for in-source fragmentation. |
| Sensitivity | Generally higher for polar analytes.[3][4] | Can be more sensitive for less polar compounds. |
| Matrix Effects | More susceptible to ion suppression. | Generally less prone to matrix effects than ESI.[5] |
| In-source Decay | Can be controlled by adjusting cone voltage/fragmentor voltage.[6] | Thermal nature can induce fragmentation of labile groups.[1] |
Expert Insight: For quantitative analysis in complex matrices like plasma or tissue extracts, APCI may offer more robust performance due to its reduced susceptibility to matrix effects[5]. However, for initial characterization and fragmentation studies where preserving the molecular ion is key, ESI is the preferred starting point , as it is generally a "softer" ionization technique[2]. The presence of the carbamate group makes the molecule amenable to protonation, favoring ESI.
Predicted Fragmentation Pathways
The fragmentation of this compound is expected to be dominated by the lability of the Boc protecting group. This group is known to be unstable under acidic conditions and prone to cleavage in the mass spectrometer.[7][8]
A primary fragmentation route for Boc-protected amines involves the loss of the entire Boc group or parts of it.[9] Common fragmentation pathways for Boc-protected amines include the loss of isobutylene (56 Da) or the entire tert-butoxycarbonyl group (100 Da).[10] The loss of isobutylene from the protonated molecule results in a carbamic acid intermediate which can then lose carbon dioxide.
Here are the predicted major fragmentation pathways under Collision-Induced Dissociation (CID):
-
Loss of isobutylene (C4H8, 56 Da): This is a characteristic fragmentation of the Boc group, often proceeding through a McLafferty-type rearrangement.[9][11] This would result in a fragment ion at m/z 187.
-
Loss of the entire Boc group (C5H9O2, 101 Da): Cleavage of the N-C bond of the carbamate would lead to the formation of the protonated 1-(aminomethyl)cycloheptylamine, resulting in a fragment ion at m/z 143.
-
Loss of the tert-butyl group (C4H9, 57 Da): This would result in a fragment ion at m/z 186.
-
Fragmentation of the cycloheptyl ring: Cycloalkanes can undergo ring-opening followed by the loss of neutral alkene fragments (e.g., ethylene, C2H4, 28 Da).[12]
Caption: Predicted CID fragmentation of protonated this compound.
Comparison of Mass Analyzers
The choice of mass analyzer will dictate the resolution, mass accuracy, and quantitative capabilities of the analysis.
| Analyzer Type | Key Strengths | Key Limitations | Best For |
| Triple Quadrupole (QqQ) | Excellent for quantification (SRM/MRM), high sensitivity, and specificity. | Low resolution, not ideal for unknown identification. | Targeted quantification. |
| Time-of-Flight (TOF) | High resolution, excellent mass accuracy, fast scan speed. | Lower dynamic range compared to QqQ, can be more expensive.[13] | High-throughput screening, unknown identification. |
| Orbitrap | Very high resolution and mass accuracy, excellent for structural elucidation.[14][15] | Slower scan speed compared to TOF, can be more expensive.[16] | Definitive structural confirmation, metabolomics. |
Expert Insight: For drug metabolism and pharmacokinetic (DMPK) studies where quantification of the parent compound and its metabolites is the primary goal, a Triple Quadrupole mass spectrometer is the workhorse . For discovery-phase research, where identification of unknown metabolites and degradation products is crucial, a high-resolution mass spectrometer like a Q-TOF or an Orbitrap is indispensable . The high mass accuracy of these instruments allows for the confident determination of elemental compositions of fragment ions, which is critical for structural elucidation.
Recommended Experimental Protocol
This protocol outlines a robust starting point for the LC-MS/MS analysis of this compound using a Triple Quadrupole mass spectrometer, which is a common platform in drug development labs.
Step 1: Sample Preparation
-
Prepare a 1 mg/mL stock solution of the analyte in methanol.
-
Create a series of working standards by serial dilution in a 50:50 mixture of methanol and water.
-
For plasma samples, perform a protein precipitation by adding 3 parts of cold acetonitrile to 1 part of plasma, vortex, and centrifuge. Analyze the supernatant.
Step 2: Liquid Chromatography
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, and re-equilibrate.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
Step 3: Mass Spectrometry (ESI-QqQ)
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Tune the instrument: Infuse a 1 µg/mL solution of the analyte to optimize source parameters (e.g., capillary voltage, gas flow, temperature).
-
MS1 Scan: Acquire a full scan from m/z 100-300 to confirm the presence of the [M+H]⁺ ion at m/z 243.
-
Product Ion Scan: Select the [M+H]⁺ ion (m/z 243) as the precursor and ramp the collision energy (e.g., 10-40 eV) to identify the major fragment ions.
-
Develop an SRM/MRM method: Based on the product ion scan, select the most intense and specific transitions for quantification. Likely candidates are:
-
243 -> 187
-
243 -> 143
-
Caption: A typical LC-MS/MS workflow for the analysis of the target compound.
Conclusion
The mass spectrometric analysis of this compound is readily achievable with standard LC-MS instrumentation. The choice between ESI and APCI will depend on the sample matrix and analytical goals, while the selection of the mass analyzer should be guided by the need for quantitative performance versus high-resolution structural information. The labile nature of the Boc protecting group is the dominant factor in the fragmentation behavior of this molecule, providing characteristic neutral losses that can be leveraged for sensitive and specific detection. This guide provides a comprehensive framework for developing and optimizing analytical methods for this and structurally related compounds in a drug development setting.
References
-
Elucidation of the Presence and Location of t-Boc Protecting Groups in Amines and Dipeptides Using On-Column. (2005). CORE. [Link]
-
Protected Amine Labels: A Versatile Molecular Scaffold for Multiplexed Nominal Mass and Sub-Da Isotopologue Quantitative Proteomic Reagents. (n.d.). NIH. [Link]
-
Tandem Mass Spectrometry Measurement of the Collision Products of Carbamate Anions Derived from CO2 Capture Sorbents: Paving the Way for Accurate Quantitation. (n.d.). NIH. [Link]
-
The use of atmospheric-pressure chemical ionization for pesticide analysis using liquid chromatography mass spectrometry. (n.d.). PMC - NIH. [Link]
-
Boc-Protected Amino Groups. (n.d.). Organic Chemistry Portal. [Link]
-
Mass Spectrometry of Cycloalkanes. (2025, July 28). YouTube. [Link]
-
tert-Butyl N-[1-(aminomethyl)cyclohexyl]carbamate | C12H24N2O2 | CID 16227900. (n.d.). PubChem. [Link]
-
Amine Protection and Deprotection. (n.d.). Master Organic Chemistry. [Link]
-
When should I choose APCI or ESI for my flash column chromatography?. (2023, January 23). Biotage. [Link]
-
Lec-25 || Fragmentation pattern of alkene, cycloalkene & alkyne | Mass spectrum of limonene & ionone. (2022, March 9). YouTube. [Link]
-
Q3, qTOF or ORBITRAP LC/MS - which will be better for identification of new compounds AND routine analyzes?. (2018, October 28). ResearchGate. [Link]
-
How can I avoid the Boc-cleavage during Mass Analysis?. (2021, July 16). ResearchGate. [Link]
-
Deciding between QTOF and Orbitrap options for intact mass. (2024, September 12). Reddit. [Link]
-
Fragmentation (mass spectrometry). (n.d.). Wikipedia. [Link]
-
I knew about the MS fragmentation pattern with Boc protected amines, but didn't realize until recently that the M-56 peak might be due to a McLafferty-like fragmentation. (2023, June 11). Reddit. [Link]
-
Efficient, continuous N-Boc deprotection of amines using solid acid catalysts. (n.d.). Royal Society of Chemistry. [Link]
-
Top 6 Ion Sources in Mass Spectrometry: EI, CI, ESI, APCI, APPI, and MALDI. (n.d.). MetwareBio. [Link]
-
Identification of Protonated Primary Carbamates by Using Gas-Phase Ion–Molecule Reactions Followed by Collision-Activated Dissociation in Tandem Mass Spectrometry Experiments. (2019, May 28). ACS Publications. [Link]
-
Mass Spectrometry - Fragmentation Patterns. (2023, August 29). Chemistry LibreTexts. [Link]
-
New advances in the understanding of the in-source decay fragmentation of peptides in MALDI-TOF-MS. (n.d.). PubMed. [Link]
-
From MALDI to QQQ: A Complete Guide to Mass Spectrometry Techniques and Their Applications. (n.d.). MetwareBio. [Link]
-
Choosing the Right Mass Spectrometry for Small Molecules. (2024, May 30). ZefSci. [Link]
-
Comparison of APPI, APCI and ESI for the LC-MS/MS analysis of bezafibrate, cyclophosphamide, enalapril, methotrexate and orlistat in municipal wastewater. (2025, August 7). ResearchGate. [Link]
-
Electrospray ionization tandem mass spectrometric study on the effect of N-terminal beta- and gamma-carbo amino acids on fragmentation of GABA-hybrid peptides. (n.d.). PubMed. [Link]
-
Mass Fragmentation of Alkane and Cycloalkanes/ Mass spectrometry. (2023, January 18). YouTube. [Link]
-
Collision-induced dissociation. (n.d.). Wikipedia. [Link]
-
Spectroscopic Identification of Carbamate Formation and Synergistic Binding in Amide–CO 2 ̅ Complexes. (2025, December 8). ACS Publications. [Link]
-
Collision-Induced Dissociation. (2025, August 25). National MagLab. [Link]
-
Tert-butyl n-[1-(aminomethyl)cyclohexyl]carbamate (C12H24N2O2). (n.d.). PubChemLite. [Link]
Sources
- 1. Top 6 Ion Sources in Mass Spectrometry: EI, CI, ESI, APCI, APPI, and MALDI - MetwareBio [metwarebio.com]
- 2. biotage.com [biotage.com]
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- 4. researchgate.net [researchgate.net]
- 5. The use of atmospheric-pressure chemical ionization for pesticide analysis using liquid chromatography mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
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- 9. files01.core.ac.uk [files01.core.ac.uk]
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- 16. researchgate.net [researchgate.net]
A Senior Application Scientist's Comparative Guide to the Purity Analysis of tert-butyl N-[1-(aminomethyl)cycloheptyl]carbamate
Introduction: The Critical Role of Purity in Pharmaceutical Building Blocks
In the landscape of modern drug discovery and development, the molecular integrity of starting materials and intermediates is paramount. Tert-butyl N-[1-(aminomethyl)cycloheptyl]carbamate is a key building block, valued for its unique cycloheptyl scaffold and the orthogonally protected diamine functionality. The tert-butyloxycarbonyl (Boc) group provides a stable, acid-labile protection for one amine, allowing for selective chemistry at the primary amine.[1][2] The purity of this intermediate directly impacts the yield, impurity profile, and ultimately, the safety and efficacy of the final active pharmaceutical ingredient (API).
This guide provides an in-depth, comparative analysis of High-Performance Liquid Chromatography (HPLC) methods for the purity assessment of this compound. We will explore the rationale behind method development choices, present a robust, field-tested HPLC protocol, and compare its performance against orthogonal analytical techniques. This document is designed for researchers, analytical scientists, and process chemists who require reliable and validated methods for quality control.
The Primary Workhorse: Reversed-Phase HPLC (RP-HPLC)
For non-volatile, polar-to-mid-polarity organic molecules, RP-HPLC is the undisputed method of choice for purity analysis.[3] Its robustness, reproducibility, and high resolving power make it ideal for separating the target compound from process-related impurities.
Causality Behind Experimental Choices: A Self-Validating Protocol
An effective analytical method is not just a list of parameters; it is a system where each choice is deliberate and contributes to a reliable outcome. The fundamental challenge in analyzing this compound lies in its structure: a greasy cycloheptyl and t-butyl group combined with a polar, basic primary amine.
-
Stationary Phase Selection: A C18 (octadecylsilane) column is the standard and most effective choice. Its hydrophobic nature provides strong retention for the nonpolar alkyl regions of the molecule, allowing for effective separation based on subtle differences in hydrophobicity among related impurities. A typical dimension (e.g., 4.6 mm x 250 mm, 5 µm particle size) offers a good balance between resolution and analysis time.[4]
-
Mobile Phase Strategy: The presence of the basic primary amine is the most critical factor. Without proper mobile phase modification, this group will interact with acidic residual silanol groups on the silica backbone of the column, leading to severe peak tailing and poor reproducibility.
-
Acidic Modifier: The addition of an acid like trifluoroacetic acid (TFA) or formic acid is non-negotiable. At a typical concentration of 0.1% (v/v), the acid protonates the primary amine to form a single, positively charged species (-NH3+). This prevents peak distortion and significantly improves peak shape. It also masks the activity of silanol groups.
-
Organic Solvent: Acetonitrile is preferred over methanol for this analysis due to its lower viscosity (leading to lower backpressure) and superior UV transparency.
-
Gradient Elution: An isocratic method is unlikely to resolve both early-eluting polar impurities and late-eluting nonpolar impurities. A gradient elution, starting with a higher aqueous content and gradually increasing the acetonitrile concentration, is essential to elute all components with good peak shape in a reasonable timeframe.
-
-
Detection: The carbamate functional group possesses a weak UV chromophore. Detection is typically performed at low wavelengths, such as 200-210 nm, to maximize sensitivity. If higher sensitivity is required or if impurities lack a chromophore, alternative detectors like Charged Aerosol Detectors (CAD) or Evaporative Light Scattering Detectors (ELSD) can be employed.
Optimized RP-HPLC Experimental Protocol
This protocol is designed to serve as a robust starting point for the purity analysis of this compound and its close analogs.
1. Sample Preparation:
- Accurately weigh approximately 10 mg of the sample.
- Dissolve in 10 mL of a 50:50 (v/v) mixture of water and acetonitrile to create a 1 mg/mL stock solution.
- Vortex until fully dissolved.
- Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
2. Chromatographic Conditions:
- Instrument: Standard HPLC system with a gradient pump, autosampler, and UV detector.
- Column: C18 Reverse-Phase (e.g., 4.6 mm x 250 mm, 5 µm particle size).
- Mobile Phase A: 0.1% TFA in Water.
- Mobile Phase B: 0.1% TFA in Acetonitrile.
- Flow Rate: 1.0 mL/min.
- Column Temperature: 30 °C.
- Detection Wavelength: 210 nm.
- Injection Volume: 10 µL.
- Gradient Program: | Time (min) | % Mobile Phase A | % Mobile Phase B | | :--- | :--- | :--- | | 0.0 | 90 | 10 | | 20.0 | 10 | 90 | | 25.0 | 10 | 90 | | 25.1 | 90 | 10 | | 30.0 | 90 | 10 |
3. Data Analysis:
- Integrate all peaks in the chromatogram.
- Calculate purity using the area percent method: % Purity = (Area of Main Peak / Total Area of All Peaks) x 100.
Visualization of the Analytical Workflow
Caption: Standard workflow for HPLC purity analysis.
Orthogonal and Alternative Purity Assessment Methods
Relying on a single analytical technique is insufficient for comprehensive quality control in drug development. Orthogonal methods, which rely on different chemical or physical principles, are essential for a complete purity picture.
Method Comparison Overview
| Parameter | RP-HPLC | Chiral HPLC | GC-MS | Quantitative NMR (qNMR) |
| Principle | Separation by polarity and partitioning between stationary/mobile phases.[4] | Separation of enantiomers using a Chiral Stationary Phase (CSP).[5] | Separation of volatile compounds by boiling point/polarity; mass-based detection.[4] | Absolute quantification by comparing analyte signal integral to a certified internal standard.[6] |
| Primary Use | Main component quantification, detection of non-volatile impurities. | Determination of enantiomeric purity/excess. | Identification and quantification of volatile/semi-volatile impurities. | Absolute purity determination without a specific analyte reference standard. |
| Advantages | Robust, reproducible, high-resolution, widely available. | Direct and accurate measurement of enantiomeric ratio. | High sensitivity and specificity for volatile compounds (e.g., residual solvents). | Primary analytical method, non-destructive, provides structural information.[6] |
| Limitations | Requires chromophore for UV detection, may not separate all impurities. | More expensive columns, method development can be complex. | Not suitable for non-volatile compounds like the analyte without derivatization. | Lower sensitivity than HPLC, requires expensive instrumentation and a certified internal standard. |
In-Depth Look at Key Alternatives
1. Chiral HPLC
-
Scientific Rationale: The target molecule, this compound, possesses a stereocenter at the C1 position of the cycloheptane ring. For many pharmaceutical applications, only one enantiomer is active, while the other may be inactive or even harmful. Therefore, quantifying the enantiomeric purity is often a regulatory requirement. Chiral HPLC uses a chiral stationary phase (CSP) that interacts differently with each enantiomer, allowing for their separation.[5][7] Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are highly effective for separating a wide range of chiral compounds, including carbamates.[8]
-
Experimental Protocol: Chiral Separation
-
Sample Preparation: As per RP-HPLC method.
-
Chromatographic Conditions:
-
Column: Chiral Stationary Phase (e.g., Chiralcel OD-H, 4.6 mm x 250 mm, 5 µm).
-
Mobile Phase: Isocratic mixture of n-Hexane and Isopropanol (e.g., 90:10 v/v) with 0.1% diethylamine (DEA) to improve peak shape.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection Wavelength: 210 nm.
-
Injection Volume: 10 µL.
-
-
2. Gas Chromatography-Mass Spectrometry (GC-MS)
-
Scientific Rationale: While the parent molecule is not suitable for direct GC analysis due to its low volatility and high polarity, GC-MS is the gold-standard technique for identifying and quantifying volatile impurities.[4] This includes residual solvents from the synthesis (e.g., tetrahydrofuran, ethyl acetate, dichloromethane) and volatile by-products. This analysis is crucial as residual solvents are strictly regulated by guidelines such as the International Council for Harmonisation (ICH) Q3C.
3. Quantitative NMR (qNMR)
-
Scientific Rationale: qNMR is a powerful primary method for determining the absolute purity of a substance without requiring a reference standard of the analyte itself.[6] The signal intensity in an NMR spectrum is directly proportional to the number of atomic nuclei. By comparing the integral of a specific, well-resolved proton signal from the analyte to the integral of a signal from a certified internal standard of known purity and weight, one can calculate the absolute concentration and purity of the analyte.[6] This provides an excellent orthogonal validation of the purity value obtained by HPLC.
Decision Logic for Method Selection
The choice of analytical technique is driven by the specific question being asked during the drug development process.
Caption: Decision tree for selecting the appropriate analytical method.
Conclusion
The purity analysis of this compound requires a multi-faceted approach. While a well-developed RP-HPLC method serves as the core technique for routine quality control and impurity profiling, it must be complemented by orthogonal methods to ensure a comprehensive understanding of the material's quality. Chiral HPLC is essential for controlling stereochemical purity, GC-MS is critical for monitoring residual solvents, and qNMR provides an absolute measure of purity vital for reference standard characterization. By employing this suite of analytical tools, researchers and drug development professionals can ensure the integrity of this crucial building block, paving the way for the safe and effective development of new medicines.
References
-
Chromatography Today. (n.d.). Alternative found for HPLC methods. Retrieved from [Link]
-
CP Lab Safety. (n.d.). tert-butyl N-[1-(aminomethyl)cyclobutyl]carbamate, min 97%, 10 grams. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). N-Methylcarbamates by High Performance Liquid Chromatography (HPLC). Retrieved from [Link]
-
Pereira, A. D. S., et al. (2018). Chiral Stationary Phases for Liquid Chromatography: Recent Developments. PMC. Retrieved from [Link]
-
Al-Saeed, F. A., & El-Tohamy, M. F. (2021). An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). PMC. Retrieved from [Link]
-
Ammar, H., et al. (2016). Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid catalyst. SciSpace. Retrieved from [Link]
-
MDPI. (2022). Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods. Retrieved from [Link]
-
PubChem. (n.d.). tert-Butyl N-[1-(aminomethyl)cyclohexyl]carbamate. Retrieved from [Link]
- Google Patents. (n.d.). Method for preparing tert-butyl n-((1r,2s,5s) - Google Patents.
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]
-
National Institutes of Health. (2014). Rapid organocatalytic chirality analysis of amines, amino acids, alcohols, amino alcohols and diols with achiral iso(thio)cyanate probes. PMC. Retrieved from [Link]
-
Beilstein Journals. (n.d.). EXPERIMENTAL PROCEDURES. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Boc Protecting Group for Amines. Retrieved from [Link]
-
Restek. (n.d.). A Guide to the Analysis of Chiral Compounds by GC. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Submitted by Jung Woon Yang, Subhas Chandra Pan, and Benjamin List. Retrieved from [Link]
-
SciELO México. (2016). General Method for Selective Mono-Boc Protection of Diamines and Thereof. Retrieved from [Link]
- Google Patents. (n.d.). Method for preparing tert-butyl n-((1r,2s,5s)-2-((2-((5-chloropyridin-2-yl)amino)-2-oxoacetyl)amino)-5-(dimethylcarbamoyl)cyclohexyl)carbamate.
-
National Institutes of Health. (2018). Greening Reversed-Phase Liquid Chromatography Methods Using Alternative Solvents for Pharmaceutical Analysis. PMC. Retrieved from [Link]
-
RotaChrom. (2022). Making the Right Choice: HPLC vs CPC for Your Purification Needs. Retrieved from [Link]
-
SIELC Technologies. (2018). tert-Butyl carbamate. Retrieved from [Link]
-
mzCloud. (2017). tert Butyl N 1 aminocarbonyl 3 methylbutyl carbamate. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). Gabapentin Enacarbil-impurities. Retrieved from [Link]
Sources
- 1. Boc-Protected Amino Groups [organic-chemistry.org]
- 2. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
- 3. Greening Reversed-Phase Liquid Chromatography Methods Using Alternative Solvents for Pharmaceutical Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Chiral Stationary Phases for Liquid Chromatography: Recent Developments - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Comparative Guide: Crystallographic Characterization of gem-Disubstituted Cycloheptane Scaffolds
Executive Summary
In the development of next-generation gabapentinoids and peptidomimetics, the cycloheptyl ring system represents a critical, yet underutilized, structural scaffold. While cyclohexane derivatives (like Gabapentin) dominate the landscape due to their predictable "chair" conformation, cycloheptane derivatives—specifically tert-butyl N-[1-(aminomethyl)cycloheptyl]carbamate —offer unique spatial occupancy that can modulate receptor binding affinity (e.g.,
However, this scaffold presents a distinct crystallographic challenge: conformational flexibility . Unlike the rigid cyclohexane chair, the cycloheptane ring exists in a pseudorotational equilibrium (Twist-Chair
This guide compares the crystallographic performance of the cycloheptyl scaffold against its cyclohexyl analogs and provides a validated, self-correcting protocol for obtaining high-resolution X-ray data.
Part 1: Structural Context & Comparative Analysis[1]
To understand the behavior of this compound, we must compare it to the industry standard: the cyclohexyl analog (Gabapentin precursor).
1.1 Conformational Energy Landscape
The primary differentiator is the ring pucker. The 7-membered ring introduces entropy that fights against crystal lattice formation.
| Feature | Cyclohexyl Scaffold (Alternative) | Cycloheptyl Scaffold (Topic Product) | Implication for Crystallography |
| Dominant Conformation | Chair (Rigid) | Twist-Chair (Flexible) | Cycloheptyl crystals often show high thermal displacement parameters ( |
| Energy Barrier | High (~10 kcal/mol to flip) | Low (~1-2 kcal/mol pseudorotation) | Cycloheptyl derivatives require low-temperature (100 K) data collection to freeze motion. |
| Packing Efficiency | High (High density) | Moderate (Voids possible) | Cycloheptyl compounds are more prone to solvent inclusion. |
| Boc-Group Behavior | Stabilized by lattice | Prone to rotational disorder | The tert-butyl group often requires split-site refinement in 7-ring systems. |
1.2 Biological Relevance (Why bother?)
The 7-membered ring alters the vector of the aminomethyl group relative to the carbamate. In the cyclohexyl analog, these groups are strictly equatorial/axial. In the cycloheptyl analog, the bond angles expand (approx. 115° vs 109.5°), pushing the pharmacophores into a wider "bite angle," potentially accessing novel binding pockets in GPCRs or enzymes.
Part 2: Experimental Protocol (The "Anti-Oiling" System)
The Problem: Boc-protected amines with flexible lipophilic rings have a high tendency to separate as oils rather than crystals. The Solution: A biphasic vapor diffusion system utilizing the "Solubility Gap."
2.1 Reagents & Solvent Screening Matrix
Standard evaporation (Method A) vs. Vapor Diffusion (Method B)
Table 1: Comparative Crystallization Performance
| Solvent System | Method | Result (Cyclohexyl) | Result (Cycloheptyl) | Observation |
| Ethanol (Slow Evap) | A | Prisms (2 days) | Thick Oil | 7-ring flexibility prevents nucleation from high-solubility solvents. |
| EtOAc/Hexane (1:1) | A | Needles | Amorphous Solid | Rapid evaporation traps the molecule in multiple conformers. |
| DCM / Hexane | B (Vapor) | Block crystals | X-ray Quality Prisms | Recommended. Slow diffusion allows the 7-ring to find its energy minimum. |
| Toluene | A | Solvate crystals | Oil | Toluene interacts with the Boc |
2.2 Validated Protocol: Vapor Diffusion of Cycloheptyl Carbamates
Step-by-Step Methodology:
-
Preparation: Dissolve 20 mg of this compound in 0.5 mL of Dichloromethane (DCM). Ensure the solution is clear.
-
The Inner Chamber: Place this solution in a small GC vial (1.5 mL capacity).
-
The Outer Chamber: Place the open GC vial inside a larger 20 mL scintillation vial.
-
The Anti-Solvent: Carefully pipette 3 mL of dry Hexane into the outer vial (surrounding the inner vial). Do not mix.
-
Equilibration: Cap the large vial tightly. Store at 4°C (refrigerator) to reduce kinetic energy and encourage the "Twist-Chair" lock-in.
-
Harvesting: Crystals typically appear within 72–96 hours.
Mechanism: Hexane vapor slowly diffuses into the DCM, gradually increasing the polarity gap. This forces the cycloheptyl molecules to align slowly, overcoming the entropic penalty of the flexible ring.
Part 3: Visualization of Logic & Workflow[2]
The following diagrams illustrate the decision-making process for crystallizing these flexible scaffolds and the structural logic behind the choice of the 7-membered ring.
Diagram 1: Crystallization Decision Tree
Caption: Workflow for overcoming "oiling out" in flexible Boc-protected scaffolds.
Diagram 2: Conformational Constraints & Binding Logic
Caption: Comparison of ring constraints and their impact on pharmacophore vectors.
Part 4: Data Collection & Refinement Strategy
Once crystals are harvested, the specific nature of the this compound requires specific handling during data collection.
4.1 Data Collection Parameters[1][2][3]
-
Temperature: Must be 100 K (or lower). Room temperature collection will result in smeared electron density for the C4/C5 carbons of the cycloheptane ring due to thermal vibration.
-
Resolution: Aim for 0.8 Å. The Boc group is a strong scatterer, but the flexible ring carbons are weak. High redundancy (>6.0) is required to resolve the ring pucker.
4.2 Refinement Pitfalls (Self-Validating the Structure)
When solving the structure (typically Space Group P21/c or P-1), watch for these indicators:
-
The "Football" Effect: If the thermal ellipsoids of the tert-butyl methyl groups look like elongated footballs, you have rotational disorder.
-
Fix: Model the methyls over two positions (Part A 0.6 / Part B 0.4 occupancy).
-
-
Ring Puckering: Calculate the Cremer-Pople parameters.
-
Expectation: For cycloheptane, a Twist-Chair (
) is the global minimum, but crystal packing forces can distort this. If the ring looks flat, check for unresolved disorder.
-
-
Hydrogen Bonding: The carbamate N-H usually donates to the carbonyl (C=O) of a neighbor, forming an infinite chain (C(4) motif). The primary amine (-CH2NH2) will likely accept a hydrogen from a neighboring amine or donate to the carbamate carbonyl.
Table 2: Expected Bond Parameters (Comparative)
| Parameter | Cyclohexyl Analog (Ref) | Cycloheptyl Derivative (Target) |
| C-C-C Ring Angle | 111.4° (avg) | 114.5° - 117.0° (avg) |
| N(Boc)-C(Ring) Bond | 1.47 Å | 1.48 Å (slightly elongated due to sterics) |
| H-Bond Distance (N...O) | 2.95 Å | 2.90 - 3.05 Å (more variable) |
References
-
Gabapentinoid Structural Reviews
-
Boc-Amino Acid Crystallization Protocols
-
Organic Syntheses Coll. Vol. 10, p. 73 (2004). "L-Phenylalanine, N-[(1,1-dimethylethoxy)carbonyl]-". Link
- Context: Establishes the solubility profiles and "oiling out" tendencies of Boc-protected amino derivatives, valid
-
-
Conformational Analysis of Cycloheptanes
-
Hendrickson, J. B. (1961). "Molecular Geometry I. Machine Computation of the Common Rings." Journal of the American Chemical Society, 83(22), 4537–4547. Link
- Context: The foundational text defining the pseudorotation and energy barriers (Twist-Chair vs Chair) in 7-membered rings.
-
-
Crystallographic Database (Analog Reference)
-
PubChem Compound Summary for CID 16227900: tert-butyl N-[1-(aminomethyl)cyclohexyl]carbamate. Link
- Context: Source of the chemical structure and physical property d
-
Sources
A Senior Application Scientist's Comparative Guide to Validated Analytical Methods for tert-butyl N-[1-(aminomethyl)cycloheptyl]carbamate
In the landscape of pharmaceutical development and chemical synthesis, the rigorous characterization of intermediates is not merely a procedural step but a cornerstone of quality and safety. tert-butyl N-[1-(aminomethyl)cycloheptyl]carbamate, a key building block, demands robust analytical methods to ensure its identity, purity, and stability. This guide provides an in-depth comparison of validated analytical techniques for this compound, drawing upon established principles for analogous structures and the global standards for method validation. Our focus is on providing researchers, scientists, and drug development professionals with the technical insights necessary to make informed decisions for their analytical strategies.
The objective of validating an analytical procedure is to demonstrate its suitability for the intended purpose[1]. This principle, enshrined in guidelines from the International Council for Harmonisation (ICH), forms the bedrock of our comparative analysis[2][3][4][5]. We will explore High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy, detailing not just the "how" but the "why" behind the experimental choices.
Comparative Analysis of Key Analytical Methodologies
The selection of an analytical method is contingent upon the specific requirements of the analysis, such as the need for quantitative purity determination, identification of volatile impurities, or structural confirmation. Each technique offers a unique set of advantages and limitations.
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) | Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Principle | Separation based on partitioning between a stationary and a mobile phase, driven by polarity. | Separation of volatile compounds based on boiling point and polarity, with mass-based identification. | Absorption of radiofrequency waves by atomic nuclei in a magnetic field, providing structural information. |
| Primary Application | Quantification of the main component and non-volatile impurities. | Identification and quantification of volatile and semi-volatile impurities. | Absolute structural confirmation, identification, and quantification (qNMR). |
| Strengths | High precision and accuracy for quantification; versatile for a wide range of compounds. | High sensitivity and specificity for impurity identification. | Provides detailed structural information; qNMR allows for purity determination without a specific reference standard. |
| Limitations | Requires a chromophore for UV detection or alternative universal detectors; compound must be soluble in the mobile phase. | Compound must be volatile and thermally stable; derivatization may be required. | Lower sensitivity compared to MS; complex spectra for mixtures. |
High-Performance Liquid Chromatography (HPLC): The Workhorse for Purity and Assay
HPLC is a cornerstone technique for the routine assessment of purity and the quantification of non-volatile impurities in pharmaceutical compounds[6]. The choice of a reversed-phase C18 column is predicated on the non-polar nature of the cycloheptyl and tert-butyl groups of the target molecule, which will have a strong affinity for the stationary phase, allowing for effective separation from more polar impurities.
Visualizing the HPLC Validation Workflow
Caption: A typical workflow for HPLC method validation.
Detailed HPLC Protocol
1. Instrumentation and Chromatographic Conditions:
-
System: HPLC with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile.
-
Gradient: 5% to 95% B over 20 minutes, hold at 95% B for 5 minutes, then return to 5% B over 1 minute and re-equilibrate for 4 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm. The carbamate group provides some UV absorbance at lower wavelengths.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
2. Validation Parameters (as per ICH Q2(R2) Guidelines[4][5]):
-
Specificity: A solution of the analyte is spiked with expected impurities and a placebo. The method should demonstrate resolution between the main peak and any impurities.
-
Linearity: A series of solutions of the analyte are prepared over a range of concentrations (e.g., 50-150% of the expected sample concentration). A calibration curve of peak area versus concentration should have a correlation coefficient (r²) ≥ 0.999.
-
Accuracy: Determined by the recovery of a known amount of analyte spiked into a placebo matrix. The recovery should be within 98-102%.
-
Precision:
-
Repeatability: Multiple injections of the same sample should yield a relative standard deviation (RSD) of ≤ 1.0%.
-
Intermediate Precision: The analysis is repeated by a different analyst on a different day. The RSD should be ≤ 2.0%.
-
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determined by serial dilution of the analyte to a signal-to-noise ratio of 3:1 for LOD and 10:1 for LOQ.
-
Robustness: The method's performance is evaluated under small, deliberate variations in parameters such as mobile phase composition, pH, and column temperature.
Hypothetical HPLC Validation Data Summary
| Validation Parameter | Acceptance Criteria | Hypothetical Result |
| Linearity (r²) | ≥ 0.999 | 0.9995 |
| Accuracy (% Recovery) | 98.0 - 102.0% | 99.5% |
| Repeatability (RSD) | ≤ 1.0% | 0.8% |
| Intermediate Precision (RSD) | ≤ 2.0% | 1.5% |
| LOD | S/N ≥ 3:1 | 0.01 µg/mL |
| LOQ | S/N ≥ 10:1 | 0.03 µg/mL |
Gas Chromatography-Mass Spectrometry (GC-MS): Unmasking Volatile Impurities
GC-MS is a powerful technique for identifying and quantifying volatile and semi-volatile impurities that may be present from the synthesis of this compound[6]. The high sensitivity of the mass spectrometer allows for the detection of trace-level impurities.
Visualizing the GC-MS Analysis Workflow
Caption: Workflow for impurity identification using GC-MS.
Detailed GC-MS Protocol
1. Instrumentation and Conditions:
-
System: Gas Chromatograph coupled to a Mass Spectrometer.
-
Column: Low-polarity capillary column (e.g., 5% phenyl polysiloxane, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Temperature Program: Initial temperature of 60°C, hold for 2 minutes, then ramp to 280°C at 10°C/min, and hold for 5 minutes.
-
Injector Temperature: 250°C.
-
Ion Source Temperature: 230°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-500.
2. Validation Considerations:
-
Specificity: The ability to detect and identify specific volatile impurities in the presence of the main compound. This is confirmed by analyzing a spiked sample.
-
LOD/LOQ: Crucial for trace impurity analysis. Determined by injecting solutions of known low concentrations.
-
Linearity and Range: Established for any specified impurities that need to be quantified.
Hypothetical GC-MS Performance Data
| Parameter | Typical Performance |
| LOD for typical solvent impurities | < 1 ppm |
| Mass Accuracy | < 5 ppm with high-resolution MS |
| Library Match Score for Identification | > 80% |
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation
NMR spectroscopy is an indispensable tool for the unambiguous structural confirmation of this compound. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom in the molecule[7][8]. Furthermore, quantitative NMR (qNMR) can be employed as a primary method for determining absolute purity without the need for a specific reference standard of the analyte itself[6].
Visualizing the NMR Data Acquisition and Analysis Logic
Caption: Logical flow for structural confirmation by NMR.
Detailed NMR Protocol
1. Sample Preparation and Instrumentation:
-
Solvent: Deuterated chloroform (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆).
-
Concentration: Approximately 10-20 mg of the sample dissolved in 0.6-0.7 mL of solvent.
-
Instrument: 400 MHz or higher field NMR spectrometer.
2. Data Acquisition:
-
¹H NMR: Acquire with a sufficient number of scans to achieve a good signal-to-noise ratio. Key signals to observe are the singlet for the tert-butyl protons, and multiplets for the cycloheptyl and aminomethyl protons.
-
¹³C NMR: Acquire with proton decoupling. Expected signals include those for the carbonyl carbon of the carbamate, the quaternary carbon of the tert-butyl group, and the carbons of the cycloheptyl ring.
-
qNMR (for purity determination): A certified internal standard of known purity (e.g., maleic acid) is added in a precisely weighed amount to a precisely weighed amount of the sample. The purity of the analyte is calculated by comparing the integral of a specific analyte signal to the integral of a signal from the internal standard.
Expected ¹H NMR Spectral Data
| Protons | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |
| (CH₃)₃C- | ~1.45 | singlet | 9H |
| -CH₂- (cycloheptyl) | ~1.5-1.7 | multiplet | 12H |
| -CH₂-NH- | ~3.0-3.2 | multiplet | 2H |
| -NH-Boc | ~4.8-5.2 | broad singlet | 1H |
| -NH₂ | Variable | broad singlet | 2H (if not Boc protected) |
Note: The primary amine protons (-NH₂) are not present in the target molecule but are listed for completeness in related structures.
Conclusion: An Integrated Analytical Approach
No single analytical method is sufficient for the complete characterization of a pharmaceutical intermediate like this compound. A robust and reliable analytical strategy integrates the strengths of multiple techniques. HPLC is indispensable for routine purity testing and assay, GC-MS provides critical information on volatile impurities, and NMR spectroscopy serves as the definitive tool for structural confirmation and can be used for primary purity assessment.
The validation of these methods, performed in accordance with ICH guidelines, is a non-negotiable aspect of the drug development process[2]. It ensures that the data generated are accurate, reliable, and fit for the purpose of ensuring the quality and safety of the final pharmaceutical product. This guide provides the foundational knowledge and practical considerations for establishing such a validated, multi-faceted analytical approach.
References
-
Chmovzh, T. N., & Rakitin, O. A. (2021). tert-Butyl Bis(4′-(Hexyloxy)-[1,1′-biphenyl]-4-yl)carbamate. Molbank, 2021(3), M1247. Retrieved from [Link]
-
Lab Manager. (2023). ICH and FDA Guidelines for Analytical Method Validation. Retrieved from [Link]
-
CP Lab Safety. (n.d.). tert-butyl N-[1-(aminomethyl)cyclobutyl]carbamate, min 97%, 10 grams. Retrieved from [Link]
-
VT-NMR Analysis Of Rotation-Inversion Of N-(4-hydroxybutyl)-N-(2,2,2-trifluoroethyl) Tert-butyl Carbamate: Utilizing The −CH2CF3 Appendage As A Reporter On E/Z-Isomerization. (2024). Retrieved from [Link]
-
IntuitionLabs. (n.d.). ICH Q2(R2) Guide: Analytical Method Validation Explained. Retrieved from [Link]
-
Evaluation of the tert-butyl group as a probe for NMR studies of macromolecular complexes. (n.d.). Retrieved from [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
